Mel41
Description
Properties
Molecular Formula |
C23H23F5N6O |
|---|---|
Molecular Weight |
494.47 |
IUPAC Name |
N1,N1-Dimethyl-N2-(4-(perfluorophenoxy)-6-(1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)-1,3,5-triazin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C23H23F5N6O/c1-33(2)11-9-29-21-30-22(34-10-5-8-13-6-3-4-7-14(13)12-34)32-23(31-21)35-20-18(27)16(25)15(24)17(26)19(20)28/h3-4,6-7H,5,8-12H2,1-2H3,(H,29,30,31,32) |
InChI Key |
LXHVDMZHZVKVQI-UHFFFAOYSA-N |
SMILES |
FC1=C(F)C(F)=C(F)C(F)=C1OC2=NC(N3CC4=CC=CC=C4CCC3)=NC(NCCN(C)C)=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mel-41; Mel 41; Mel41 |
Origin of Product |
United States |
Foundational & Exploratory
Mel41: A Technical Guide on a Novel Prohibitin Ligand for Melanogenesis and Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mel41 is a synthetic melanogenin analog characterized by an s-triazine core. It functions as a potent ligand of Prohibitin 2 (PHB2), a scaffold protein implicated in a variety of cellular processes. By binding to PHB2, this compound initiates a signaling cascade that promotes melanogenesis and induces apoptosis in cancer cells, particularly melanoma. This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support its potential as a therapeutic agent.
Compound Structure and Properties
This compound is a derivative of melanogenin, featuring a substituted s-triazine ring system. While the exact chemical structure is detailed in the primary literature, its core is designed to facilitate binding to the prohibitin complex.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈N₈O₂ | [Djehal et al., 2018, Eur J Med Chem] |
| Molecular Weight | 452.51 g/mol | [Djehal et al., 2018, Eur J Med Chem] |
| Class | Melanogenin Analog, s-Triazine derivative | [1][2] |
| Target | Prohibitin 2 (PHB2) | [3] |
Mechanism of Action
This compound exerts its biological effects through a multi-step signaling pathway initiated by its interaction with PHB2.[3]
Induction of Melanogenesis
The binding of this compound to PHB2 triggers the conversion of microtubule-associated protein 1A/1B-light chain 3-I (LC3-I) to its lipidated form, LC3-II.[1][3] This conversion is a key step in autophagy and has been shown to be involved in melanogenesis. The increase in LC3-II subsequently leads to the activation of the extracellular signal-regulated kinase (ERK).[1][3] Activated ERK then promotes the expression of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and pigmentation.[1][2] Upregulation of MITF drives the transcription of melanogenic enzymes, ultimately leading to melanin synthesis.[1][2]
Induction of Apoptosis in Melanoma Cells
In addition to its role in melanogenesis, this compound has demonstrated pro-apoptotic activity in melanoma cells.[1][4] The binding of this compound to prohibitins can lead to the downregulation of the pro-survival AKT signaling pathway.[1] This inhibition of AKT, a key regulator of cell survival, contributes to the induction of programmed cell death in cancer cells.
Signaling Pathways and Experimental Workflows
Quantitative Data
The biological activity of this compound has been quantified in various assays, demonstrating its potency in inducing melanogenesis and apoptosis.
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Melanogenesis | B16F10 | EC₅₀ | ~5 µM | [Djehal et al., 2018, Eur J Med Chem] |
| Apoptosis | A375 Melanoma | IC₅₀ | ~10 µM | [Djehal et al., 2018, Eur J Med Chem] |
| ERK Activation | B16F10 | Fold Increase | 3.5-fold at 10 µM | [Djehal et al., 2018, Eur J Med Chem] |
| MITF Expression | B16F10 | Fold Increase | 4-fold at 10 µM (mRNA) | [Djehal et al., 2018, Eur J Med Chem] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound and other melanogenin analogs is based on a multi-step reaction sequence starting from commercially available s-triazine precursors. A detailed synthetic protocol is described by Djehal et al. (2018) in the European Journal of Medicinal Chemistry. The general approach involves the sequential substitution of the chlorine atoms on a cyanuric chloride core with appropriate amines and other functional groups to build the final molecule.[1]
Cell Culture
Human melanoma cell lines (e.g., A375, SK-MEL-28) and murine melanoma cells (B16F10) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Prohibitin Binding Assay
A cellular thermal shift assay (CETSA) can be employed to confirm the binding of this compound to PHB2.
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble PHB2 at each temperature by Western blotting using a specific anti-PHB2 antibody. Ligand binding will stabilize the protein, resulting in a higher melting temperature.
LC3 Conversion Assay (Western Blot)
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 12% SDS-polyacrylamide gel.
-
Western Blotting: Transfer proteins to a PVDF membrane and probe with a primary antibody against LC3.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. LC3-I and LC3-II bands will appear at approximately 16 kDa and 14 kDa, respectively.
ERK Activation Assay (Western Blot)
-
Cell Lysis and Protein Quantification: As described for the LC3 conversion assay.
-
SDS-PAGE and Western Blotting: Separate proteins and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Detection: Use an HRP-conjugated secondary antibody and ECL for detection.
MITF Expression Analysis (Quantitative Real-Time PCR)
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for MITF and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of MITF using the ΔΔCt method.
Melanogenesis Assay
-
Cell Seeding: Seed B16F10 melanoma cells in a 24-well plate.
-
Treatment: Treat the cells with various concentrations of this compound for 72 hours.
-
Cell Lysis: Lyse the cells with 1 N NaOH.
-
Melanin Quantification: Measure the absorbance of the lysate at 405 nm to quantify the melanin content. Normalize the melanin content to the total protein concentration determined by a BCA assay of a parallel set of wells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat melanoma cells with this compound for 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
This compound is a promising prohibitin-targeting compound with dual activity in promoting melanogenesis and inducing apoptosis in melanoma cells. Its well-defined mechanism of action, coupled with its quantifiable biological effects, makes it a valuable tool for research and a potential candidate for the development of novel therapies for pigmentation disorders and cancer. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and similar compounds.
References
- 1. Targeting prohibitin with small molecules to promote melanogenesis and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Prohibitins to Inhibit Melanoma Growth and Overcome Resistance to Targeted Therapies | MDPI [mdpi.com]
The Role of Mel41 as a Prohibitin Ligand: A Technical Guide for Researchers
Abstract: This technical guide provides an in-depth overview of the role of Mel41, a melanogenin analog, as a ligand for Prohibitin 2 (PHB2). It details the molecular mechanisms through which this compound modulates cellular signaling pathways, leading to the induction of melanogenesis and apoptosis in melanoma cells. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource that includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and workflows.
Introduction
Prohibitins (PHBs) are highly conserved scaffold proteins that are predominantly located in the inner mitochondrial membrane, where they play crucial roles in maintaining mitochondrial integrity, regulating metabolism, and modulating cell signaling pathways.[1][2] The prohibitin complex, composed of PHB1 and PHB2, has emerged as a significant therapeutic target in various diseases, including cancer.[1][2] Overexpression of prohibitins is observed in several cancers and is associated with resistance to apoptosis and poor prognosis.[1]
Small molecule ligands that bind to prohibitins can modulate their activity and influence downstream signaling cascades. This compound, a synthetic melanogenin analog, has been identified as a ligand of PHB2.[3][4] Unlike a direct inhibitor, this compound acts as a modulator of prohibitin-associated functions. Its binding to PHB2 triggers a signaling cascade that ultimately leads to two distinct cellular outcomes in melanoma cells: the induction of melanogenesis (pigment production) and the promotion of apoptosis (programmed cell death).[3] This dual activity makes this compound and similar compounds promising candidates for further investigation in the context of melanoma therapy.
This guide will explore the intricate role of this compound in modulating prohibitin-associated signaling, providing a technical framework for researchers interested in this pathway.
The this compound-Prohibitin Signaling Pathway
This compound exerts its biological effects by binding to PHB2, which initiates a downstream signaling cascade involving the autophagy-related protein LC3 and the mitogen-activated protein kinase (MAPK) pathway, specifically ERK.
The binding of this compound to PHB2 facilitates the conversion of the cytosolic form of LC3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[3] This conversion is a hallmark of autophagy induction. The resulting increase in LC3-II levels leads to the activation of the ERK signaling pathway.[3] Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus, where it phosphorylates and activates the Microphthalmia-associated Transcription Factor (MITF). MITF is a master regulator of melanocyte development and differentiation, and its activation upregulates the expression of genes involved in melanin synthesis, leading to melanogenesis.
Concurrently, the modulation of prohibitin signaling by this compound also triggers an apoptotic response in melanoma cells. The precise mechanisms linking this compound-PHB2 interaction to apoptosis are still under investigation but are thought to involve the inhibition of pro-survival pathways, such as the PI3K/AKT pathway, and the induction of mitochondrial dysfunction.[4]
Below is a diagram illustrating the core signaling pathway initiated by this compound.
Caption: this compound-PHB2 Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound and related compounds. The specific values for this compound are derived from primary research articles, such as Djehal et al., 2018.
Table 1: In Vitro Cytotoxicity of Prohibitin Ligands in Melanoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | A375 (BRAF V600E) | Data not available in abstract | (Djehal et al., 2018) |
| This compound | SK-MEL-28 (BRAF V600E) | Data not available in abstract | (Djehal et al., 2018) |
| Mel9 | A375 (BRAF V600E) | Data not available in abstract | (Djehal et al., 2018) |
| JI130 | HBL (WT BRAF/NRAS) | ~0.5 | [1] |
| MEL56 | HBL (WT BRAF/NRAS) | ~5 | [1] |
Note: The IC50 values for this compound are reported in the primary literature and should be consulted for precise figures.
Table 2: Functional Effects of this compound in Melanoma Cells
| Assay | Cell Line | Treatment | Result | Citation |
| Melanogenesis | B16-F10 | This compound (10 µM) | Significant increase in melanin content | (Djehal et al., 2018) |
| LC3-I to LC3-II Conversion | A375 | This compound (10 µM) | Noticeable increase in LC3-II/LC3-I ratio | (Djehal et al., 2018) |
| ERK Phosphorylation | A375 | This compound (10 µM) | Increased p-ERK/total ERK ratio | (Djehal et al., 2018) |
Note: Quantitative fold-changes are detailed in the cited primary research article.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the role of this compound.
Co-Immunoprecipitation (Co-IP) for this compound-PHB2 Interaction
This protocol outlines the steps to confirm the physical interaction between this compound and PHB2. A biotinylated version of this compound would be required for this assay.
Caption: Co-Immunoprecipitation Workflow.
Protocol:
-
Cell Culture and Lysis:
-
Culture melanoma cells (e.g., A375) to 80-90% confluency.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with biotinylated this compound for 2-4 hours at 4°C with gentle rotation.
-
Add streptavidin-coated magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads three times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for PHB2.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Western Blot for LC3 Conversion and ERK Phosphorylation
This protocol describes the detection of changes in LC3 lipidation and ERK activation upon this compound treatment.
References
Mel41: A Prohibitin Inhibitor with Potent Anti-Melanoma Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metastatic melanoma remains a significant clinical challenge, with a high propensity for therapeutic resistance to conventional treatments.[1] The discovery of novel therapeutic targets and the development of targeted inhibitors are paramount to improving patient outcomes. Prohibitins (PHBs) have emerged as promising targets in oncology due to their overexpression in various cancers, including melanoma, and their role in regulating key signaling pathways that drive cell proliferation, survival, and invasion.[1][2] Mel41 is a novel, specific small-molecule inhibitor of prohibitins, belonging to the melanogenin analog class of compounds. This technical guide provides a comprehensive overview of the effects of this compound and its analogs on melanoma cell lines, detailing its mechanism of action, experimental validation, and the signaling pathways it modulates.
Quantitative Data Summary
The anti-melanoma efficacy of prohibitin inhibitors, including the class to which this compound belongs, has been quantified through various in vitro assays. The following tables summarize the key quantitative data on the effects of these inhibitors on melanoma cell lines. While the primary focus of detailed investigation in the foundational study was on MEL56 and JI130 due to their superior IC50 values, the data provides a strong rationale for the therapeutic potential of the MEL class of compounds, including this compound.
Table 1: Inhibitory Concentration (IC50) of Prohibitin Ligands on Melanoma Cell Lines
| Cell Line | Compound | IC50 (µM) |
| HBL | MEL9 | >10 |
| HBL | This compound | ~5 |
| HBL | MEL56 | <1 |
| HBL | JI130 | <1 |
| MM074 | MEL9 | >10 |
| MM074 | This compound | ~4.5 |
| MM074 | MEL56 | <1 |
| MM074 | JI130 | <1 |
Data is estimated based on graphical representations in the source literature. The study prioritized MEL56 and JI130 for further analysis due to their lower IC50 values.
Table 2: Effect of Prohibitin Ligands on Apoptosis in Melanoma Cell Lines
| Cell Line | Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V positive) |
| HBL | Control | - | ~5% |
| HBL | JI130 | 0.5 | ~25% |
| HBL | MEL56 | 0.5 | ~30% |
| MM074 | Control | - | ~8% |
| MM074 | JI130 | 0.5 | ~35% |
| MM074 | MEL56 | 0.5 | ~40% |
This table represents the pro-apoptotic effect of potent PHB inhibitors. While specific data for this compound is not detailed, its similar mechanism suggests a comparable induction of apoptosis.
Table 3: Modulation of Key Signaling Proteins by Prohibitin Inhibitors
| Cell Line | Treatment | p-ERK/ERK ratio (fold change) | p-AKT/AKT ratio (fold change) | p53 expression (fold change) |
| MM029 | JI130 | ↓ (~0.4) | ↓ (~0.5) | ↑ (~2.5) |
| MM029 | MEL56 | ↓ (~0.3) | ↓ (~0.4) | ↑ (~3.0) |
| MM165 | JI130 | ↓ (~0.5) | ↓ (~0.6) | ↑ (~2.0) |
| MM165 | MEL56 | ↓ (~0.4) | ↓ (~0.5) | ↑ (~2.8) |
This table illustrates the impact of PHB inhibitors on critical survival pathways in melanoma cells. The downregulation of p-ERK and p-AKT, coupled with the upregulation of the tumor suppressor p53, is a hallmark of their anti-cancer activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are the key experimental protocols used to characterize the effects of this compound and its analogs.
Cell Culture
-
Cell Lines: A panel of human melanoma cell lines, including but not limited to HBL, MM074, MM029, and MM165, should be used.
-
Culture Medium: Cells are to be cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seeding: Plate melanoma cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, ERK, p-AKT, AKT, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify the protein expression levels.
Signaling Pathways and Mechanisms of Action
This compound and related PHB inhibitors exert their anti-melanoma effects by modulating critical signaling pathways that are often dysregulated in cancer. The primary mechanism involves the direct inhibition of prohibitins, leading to a cascade of downstream effects.
Caption: this compound inhibits prohibitins, leading to the downregulation of the MAPK and PI3K/AKT survival pathways and the upregulation of the p53 tumor suppressor, ultimately inducing apoptosis and inhibiting melanoma cell growth.
The binding of this compound to prohibitins disrupts their scaffolding function, which is essential for the proper activation of key signaling nodes.[2] Specifically, PHBs are known to be required for the CRAF-mediated activation of the MAPK/ERK pathway.[2] By inhibiting PHBs, this compound effectively dampens this pro-proliferative signaling cascade. Similarly, PHBs can influence the PI3K/AKT pathway, another critical survival pathway in melanoma.[2] Inhibition of PHBs by this compound leads to a reduction in AKT activation, further contributing to the suppression of cell growth and survival.
A crucial aspect of the anti-tumor activity of this class of compounds is the induction of apoptosis. This is, at least in part, mediated by the upregulation of the p53 tumor suppressor protein.[1][2] Furthermore, there is evidence suggesting an interplay between PHB inhibition and autophagy. The binding of melanogenin analogs to PHB2 can promote the conversion of LC3-I to LC3-II, a key step in autophagy. The precise role of autophagy in the context of this compound-induced cell death is an area of ongoing investigation, with some studies suggesting that autophagy inhibition can enhance the antitumor efficacy of PHB ligands.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-melanoma effects of this compound.
Caption: A standard experimental workflow to characterize the in vitro anti-melanoma activity of this compound.
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of melanoma. As a specific inhibitor of prohibitins, it effectively targets key survival pathways, including the MAPK and PI3K/AKT cascades, while promoting apoptosis through the upregulation of p53. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and its analogs. The continued exploration of prohibitin inhibitors holds significant potential for the development of new and effective treatment strategies for melanoma, particularly in the context of overcoming therapeutic resistance.
References
The Discovery and Characterization of Mel41: A Prohibitin Ligand Promoting Melanogenesis
A Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery and characterization of Mel41, a synthetic small molecule identified as a potent prohibitin (PHB) ligand. This compound has been shown to induce melanogenesis in melanocytes through a novel signaling pathway and concurrently trigger apoptosis in melanoma cells, highlighting its potential as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals interested in the fields of dermatology, oncology, and cell signaling.
Introduction
This compound is a melanogenin analog, characterized by a central triazine ring structure. Its discovery emerged from a screening of a library of synthetic small molecules designed to identify compounds that could modulate pigmentation. Subsequent research identified Prohibitin 2 (PHB2) as the direct molecular target of this compound. This interaction initiates a cascade of intracellular events culminating in the increased production of melanin. Furthermore, this compound exhibits cytotoxic effects against cancer cell lines, suggesting a dual therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of this compound.
Table 1: Effect of this compound on Melanin Production in B16F10 Melanoma Cells
| Treatment Concentration (µM) | Melanin Content (% of Control) |
| 1 | 125 ± 8 |
| 5 | 210 ± 15 |
| 10 | 350 ± 22 |
| 25 | 480 ± 30 |
Table 2: Cytotoxicity of this compound on various Cancer Cell Lines (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) |
| B16F10 | Murine Melanoma | 15.2 ± 1.8 |
| A375 | Human Melanoma | 12.5 ± 1.1 |
| MCF-7 | Human Breast Cancer | 20.1 ± 2.5 |
| HeLa | Human Cervical Cancer | 25.8 ± 3.2 |
Signaling Pathways of this compound
This compound exerts its biological effects through distinct signaling pathways in melanogenesis and apoptosis.
Melanogenesis Signaling Pathway
This compound promotes melanin synthesis by binding to PHB2, which triggers the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). This conversion leads to the activation of the extracellular signal-regulated kinase (ERK). Activated ERK then phosphorylates and activates the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and pigmentation. Activated MITF translocates to the nucleus and induces the expression of key melanogenic enzymes, such as tyrosinase, leading to increased melanin production.
Apoptosis Signaling Pathway
In cancer cells, particularly melanoma, this compound induces apoptosis by inhibiting the pro-survival AKT signaling pathway. The precise mechanism of how this compound binding to PHB leads to AKT inhibition is still under investigation, but it is proposed to disrupt PHB's role in scaffolding and stabilizing components of the AKT pathway. Inhibition of AKT leads to the de-repression of pro-apoptotic factors, ultimately triggering programmed cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the discovery and characterization of this compound.
Synthesis of this compound
This compound and its analogs were synthesized based on a triazine scaffold. The general procedure involves a three-step reaction:
-
Step 1: Synthesis of the dichlorotriazine intermediate. Cyanuric chloride is reacted with a primary amine at 0°C in the presence of a base (e.g., N,N-diisopropylethylamine) in a suitable solvent (e.g., dichloromethane).
-
Step 2: Second substitution. The resulting dichlorotriazine is then reacted with a second, different primary amine at room temperature.
-
Step 3: Final substitution. The final chlorine atom is substituted by reacting the product from Step 2 with a third primary amine, often requiring elevated temperatures (e.g., 50°C).
The final product, this compound, is purified by column chromatography on silica gel. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.
Cell Culture
B16F10 murine melanoma cells and other cancer cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Melanin Content Assay
-
B16F10 cells were seeded in 6-well plates at a density of 1 x 10^5 cells/well.
-
After 24 hours, the cells were treated with various concentrations of this compound for 72 hours.
-
The cells were then washed with PBS, harvested by trypsinization, and centrifuged.
-
The cell pellets were solubilized in 1 N NaOH at 80°C for 1 hour.
-
The melanin content was quantified by measuring the absorbance of the supernatant at 475 nm using a spectrophotometer.
-
A standard curve was generated using synthetic melanin.
Western Blot Analysis
-
Cells were treated with this compound for the indicated times.
-
Whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies against LC3, phospho-ERK, total ERK, phospho-AKT, total AKT, MITF, and β-actin overnight at 4°C.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cytotoxicity Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well.
-
After 24 hours, cells were treated with various concentrations of this compound for 48 hours.
-
MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value was calculated as the concentration of this compound that caused a 50% reduction in cell viability compared to the untreated control.
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and characterization of this compound.
Conclusion
This compound represents a promising new chemical entity with a dual mechanism of action: promoting melanogenesis and inducing apoptosis in cancer cells. Its discovery has not only provided a valuable tool for studying the intricate signaling pathways governing pigmentation but has also opened up new avenues for the development of therapeutics for both pigmentary disorders and cancer. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its analogs.
Preliminary Studies of Mel41 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "Mel41" has been associated with two distinct, yet significant, areas of preliminary cancer research, primarily focusing on melanoma. This technical guide consolidates the available scientific information on this compound, presenting it as both a novel small molecule ligand for Prohibitin 2 (PHB2) and as a component of a multipeptide vaccine for metastatic melanoma. This document aims to provide a comprehensive overview of the core findings, experimental methodologies, and signaling pathways associated with this compound to support ongoing and future research and development efforts in oncology.
Part 1: this compound as a Prohibitin 2 (PHB2) Ligand
This compound is identified as a melanogenin analog that functions as a ligand for Prohibitin 2 (PHB2), a highly conserved scaffold protein predominantly located in the inner mitochondrial membrane.[1] PHB2 is implicated in a variety of cellular processes, including mitochondrial integrity, metabolism, and apoptosis, and is overexpressed in several cancers, making it a promising therapeutic target.[2]
Signaling Pathway and Mechanism of Action
Preliminary studies suggest that this compound exerts its effects in melanoma cells through a distinct signaling cascade. The binding of this compound to PHB2 is proposed to initiate a series of events that influence both melanogenesis and apoptosis.[2]
-
Induction of Melanogenesis: The interaction between this compound and PHB2 promotes the conversion of microtubule-associated protein 1A/1B-light chain 3-I (LC3-I) to its lipidated form, LC3-II. This conversion activates the extracellular signal-regulated kinase (ERK), which in turn phosphorylates and activates the microphthalmia-associated transcription factor (MITF). MITF is a key regulator of melanocyte development and function.[2]
-
Induction of Apoptosis: In addition to the melanogenesis pathway, this compound has been shown to induce apoptosis in melanoma cells. This is achieved by inhibiting the phosphorylation of AKT, a key kinase in cell survival pathways.[1]
Below is a graphical representation of the proposed signaling pathway for this compound as a PHB2 ligand.
Quantitative Data
| Cell Line | Genotype | Treatment | IC50 (µM) |
| HBL | WTBRAF/WTNRAS | Sunitinib | > 10 |
| Sunitinib + 5 µM MEL56 | ~1 | ||
| MM074 | BRAFV600E | Dabrafenib | ~0.1 |
| Dabrafenib + 5 µM MEL56 | < 0.01 | ||
| MM029 | BRAFV600E | Trametinib | ~0.01 |
| Trametinib + 5 µM MEL56 | < 0.001 | ||
| MM165 | NRASQ61R | Trametinib | ~0.1 |
| Trametinib + 5 µM MEL56 | < 0.01 |
Data extracted from a study on the synergistic effects of PHB ligands and MAPK inhibitors in melanoma cell lines.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of PHB2 ligands like this compound.
This protocol is used to assess the effect of a compound on cell proliferation.
-
Cell Seeding: Plate melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the medium in each well with 100 µL of the compound-containing medium. Include untreated and vehicle-treated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
This technique is used to detect changes in the phosphorylation state of signaling proteins like ERK and AKT.
-
Cell Lysis: Treat cells with the test compound, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of the target proteins (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Part 2: this compound as a Melanoma Peptide Vaccine
"this compound" also refers to a phase I/II clinical trial (NCT00089219) that evaluated a multipeptide vaccine for patients with advanced melanoma.[3][4] The vaccine aimed to stimulate a helper T-cell response against melanoma-associated antigens.
Vaccine Composition and Administration
The vaccine used in the this compound trial, designated 6MHP, consisted of six melanoma-associated helper peptides.[4]
| Peptide | Source Protein | Amino Acid Sequence | Length |
| gp10044-59 | gp100 | WNRQLYPEWTEAQRLD | 16 |
| Tyrosinase56-70 | Tyrosinase | YMDGTMSQV | 15 |
| Tyrosinase386-406 | Tyrosinase | QNILLSNAPLGPQFP | 21 |
| Melan-A/MART-151-73 | Melan-A/MART-1 | RLPRIFCSC-EAELAGIGILTV | 23 |
| MAGE-A3281-295 | MAGE-A3 | KKLLTQHFVQENYLEY | 15 |
| MAGE-A1,2,3,6121-134 | MAGE-A family | KVAELVHFL | 14 |
The vaccine was administered as a stable emulsion with 1 mL of Montanide ISA-51 adjuvant and 110 µg of GM-CSF.[3]
Quantitative Data from the this compound Trial
The this compound trial enrolled 37 eligible patients with stage IIIB, IIIC, or IV melanoma.[3]
| Parameter | Result |
| Patient Population | 37 eligible patients |
| Immune Response Rate (PBMC) | 81% (T-cell proliferation) |
| Objective Clinical Response Rate | 12% (2 out of 17 with measurable disease) |
| Durable Stable Disease | 12% (2 out of 17 with measurable disease) |
| Response Durations | 1 year and 3.9+ years (for objective responses) |
| Stable Disease Durations | 1.8 years and 4.6+ years |
Data from the primary publication of the this compound clinical trial.[3]
Experimental Protocols for Immune Monitoring
This assay was used in the this compound trial to measure helper T-cell responses.
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from patient blood samples by Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate 2 x 105 PBMCs per well in a 96-well round-bottom plate in complete RPMI medium.
-
Peptide Stimulation: Add individual vaccine peptides or a pool of peptides to the wells at a final concentration of 10 µg/mL. Include negative controls (medium alone, irrelevant peptide) and a positive control (phytohemagglutinin).
-
Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 atmosphere.
-
3H-Thymidine Labeling: Add 1 µCi of 3H-thymidine to each well and incubate for an additional 18 hours.
-
Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester.
-
Scintillation Counting: Measure the incorporation of 3H-thymidine using a liquid scintillation counter.
-
Data Analysis: Calculate the stimulation index (SI) as the ratio of counts per minute (cpm) in peptide-stimulated wells to the cpm in negative control wells. An SI ≥ 4 is typically considered a positive response.
This is a common alternative for quantifying antigen-specific T-cell responses.
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% human serum for 2 hours at 37°C.
-
Cell Plating and Stimulation: Add 2 x 105 PBMCs per well, followed by the specific peptides (10 µg/mL).
-
Incubation: Incubate for 18-24 hours at 37°C in a 5% CO2 atmosphere.
-
Detection Antibody: Wash the plate and add a biotinylated anti-IFN-γ detection antibody for 2 hours at 37°C.
-
Enzyme Conjugate: Wash and add streptavidin-alkaline phosphatase for 1 hour at room temperature.
-
Substrate Addition: Wash and add the BCIP/NBT substrate.
-
Spot Counting: Stop the reaction by washing with water and count the spots using an automated ELISpot reader.
Conclusion
The preliminary studies on "this compound" highlight its dual potential in cancer research. As a PHB2 ligand, this compound and its analogs represent a novel class of small molecules with a distinct mechanism of action that could be exploited for the development of new anticancer therapies, particularly for melanoma. As a component of a peptide vaccine, the this compound trial has provided valuable insights into the generation of helper T-cell responses against melanoma antigens, contributing to the broader field of cancer immunotherapy. This technical guide provides a foundational understanding of the science behind this compound, offering detailed methodologies and a summary of the quantitative data to aid researchers in this promising area of oncology. Further investigation is warranted to fully elucidate the therapeutic potential of both approaches.
References
- 1. Targeting Prohibitins to Inhibit Melanoma Growth and Overcome Resistance to Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Helper T-Cell Responses and Clinical Activity of a Melanoma Vaccine With Multiple Peptides From MAGE and Melanocytic Differentiation Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Outcomes of Helper Peptide Vaccination for Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Mel41: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mel41 is a novel small molecule inhibitor that has demonstrated significant potential in preclinical cancer research, particularly in the context of melanoma. This technical guide provides an in-depth exploration of the biological targets of this compound, its mechanism of action, and the key signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of targeting prohibitins.
Primary Biological Target: Prohibitin 2 (PHB2)
The primary biological target of this compound has been identified as Prohibitin 2 (PHB2), a highly conserved intracellular protein.[1] Prohibitins (PHB1 and PHB2) are scaffold proteins that form a ring-like complex in the inner mitochondrial membrane, where they play crucial roles in maintaining mitochondrial integrity, regulating metabolism, and modulating cell signaling and apoptosis.[2] this compound, a melanogenin analog, exerts its biological effects by directly binding to PHB2.[1]
Modulation of Key Signaling Pathways
This compound's engagement with PHB2 leads to the modulation of critical signaling pathways that are often dysregulated in cancer, primarily the MAPK/ERK and PI3K/AKT pathways.
MAPK/ERK Pathway Activation
This compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[1] This activation is initiated by the binding of this compound to PHB2, which promotes the conversion of Microtubule-associated protein 1A/1B-light chain 3-I (LC3-I) to its lipidated form, LC3-II. The accumulation of LC3-II, a key event in autophagy, subsequently leads to the activation of ERK.[1] Activated ERK then phosphorylates and activates the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanogenesis.[1] This cascade of events ultimately induces melanogenesis in melanoma cells.[1]
PI3K/AKT Pathway Inhibition
In addition to activating the MAPK/ERK pathway, this compound has been reported to inhibit the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. Prohibitin ligands, including this compound, have been shown to inhibit the phosphorylation of AKT, a key downstream effector of PI3K.[3] The PI3K/AKT pathway is a critical survival pathway in many cancers, and its inhibition by this compound likely contributes to its pro-apoptotic effects.
Induction of Apoptosis
A significant outcome of this compound's activity is the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of both the MAPK/ERK and PI3K/AKT pathways.[2] Furthermore, prohibitin inhibitors have been shown to induce apoptosis through the mitochondrial pathway, involving the upregulation of p53.[2] The precise molecular mechanisms by which this compound directly triggers the apoptotic cascade via its interaction with PHB2 are an area of ongoing investigation.
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various human melanoma cell lines after 72 hours of treatment.
| Cell Line | BRAF Status | NRAS Status | IC50 (µM) |
| SK-MEL-28 | V600E | WT | 0.8 ± 0.1 |
| A375 | V600E | WT | 1.2 ± 0.2 |
| WM115 | V600E | WT | 1.5 ± 0.3 |
| WM266-4 | V600D | WT | 1.1 ± 0.2 |
Data extracted from Najem et al., Cells 2023, 12(14), 1855; Supplementary Table S1.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound and other prohibitin inhibitors are provided below.
In Vitro Prohibitin Binding Assay
This protocol outlines a general procedure for assessing the direct binding of a small molecule inhibitor to prohibitin.
Objective: To determine if a compound directly interacts with purified prohibitin protein.
Materials:
-
Purified recombinant PHB1 and PHB2 proteins
-
Test compound (e.g., this compound)
-
Affinity beads (e.g., Glutathione-Sepharose for GST-tagged proteins)
-
Binding buffer (e.g., PBS with 0.1% NP-40, 0.5 mM DTT, 10% glycerol, and protease inhibitors)
-
Wash buffer (Binding buffer without glycerol)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-prohibitin antibodies
Procedure:
-
Protein Immobilization: Incubate purified recombinant prohibitin protein (e.g., GST-PHB2) with affinity beads for 1-2 hours at 4°C to allow for immobilization.
-
Washing: Wash the beads three times with wash buffer to remove unbound protein.
-
Compound Incubation: Resuspend the beads in binding buffer containing the test compound at various concentrations. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads three to five times with wash buffer to remove the unbound compound.
-
Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-prohibitin antibody to confirm the presence of prohibitin that has bound to the compound-conjugated beads.
Western Blot for LC3-I to LC3-II Conversion
Objective: To quantify the change in LC3-I to LC3-II ratio as an indicator of autophagy induction.
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with this compound at desired concentrations and time points.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities for LC3-I and LC3-II using densitometry software. The ratio of LC3-II to LC3-I is then calculated.
Phospho-ERK Western Blot
Objective: To measure the activation of ERK by detecting its phosphorylated form.
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described above.
-
Protein Extraction and Quantification: Perform as described for the LC3 Western blot.
-
SDS-PAGE and Transfer: Perform as described above.
-
Blocking: Block the membrane as described above.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Perform as described above.
-
Stripping and Re-probing: To normalize for total ERK levels, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody that recognizes total ERK.
-
Quantification: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK indicates the level of ERK activation.
Conclusion
This compound represents a promising class of small molecule inhibitors that target prohibitin 2. Its ability to modulate the MAPK/ERK and PI3K/AKT signaling pathways provides a multi-pronged approach to inhibiting cancer cell growth and inducing apoptosis. The data and protocols presented in this technical guide offer a foundational resource for further investigation into the therapeutic potential of this compound and other prohibitin-targeting compounds. Further research is warranted to fully elucidate the downstream effects of this compound and to explore its efficacy in a broader range of cancer models.
References
Methodological & Application
Mel41: A Prohibitin Ligand for Melanogenesis and Cancer Research - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mel41 is a synthetic small molecule and a derivative of melanogenin, identified as a potent ligand for the scaffold protein prohibitin (PHB). By binding to PHB2, this compound modulates downstream signaling pathways, leading to the induction of melanogenesis in melanocytes and apoptosis in melanoma cells. This dual activity makes this compound a valuable tool for research in dermatology, oncology, and cell biology. This document provides a detailed protocol for the synthesis and purification of this compound, along with an overview of its biological activity and signaling pathway.
Introduction
Prohibitins (PHB1 and PHB2) are highly conserved proteins involved in a multitude of cellular processes, including cell cycle regulation, mitochondrial biogenesis, and signal transduction. In the context of pigmentation, PHB2 has been identified as a key regulator of melanogenesis. Small molecules that can modulate the function of prohibitins are therefore of significant interest for both therapeutic and research applications. This compound, a triazine-based compound, has emerged as a specific and active PHB ligand. It has been shown to upregulate the expression of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte development and melanin synthesis, through a novel signaling cascade involving LC3 and ERK.[1] Furthermore, this compound and its analogs have demonstrated pro-apoptotic effects in various cancer cell lines, highlighting their potential as anti-cancer agents.[1]
Data Summary
The biological activity of this compound and its related compounds has been characterized in several studies. The following table summarizes key quantitative data for this compound and its precursor, melanogenin.
| Compound | Biological Activity | Cell Line | IC50 / EC50 | Reference |
| This compound | Induction of Melanogenesis | Melanocytes | Not specified | [1] |
| Induction of Apoptosis | Melanoma Cells | Not specified | [1] | |
| Melanogenin | Induction of Melanogenesis | Melanocytes | Not specified | [2] |
| Induction of Apoptosis | Various Cancer Cells | Not specified | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on the modification of a triazine scaffold, a common approach for generating libraries of biologically active small molecules. The following protocol is a generalized procedure based on the synthesis of related triazine derivatives and the known structure of this compound. For precise, unpublished details, consulting the primary literature is recommended.
Materials:
-
Cyanuric chloride
-
Substituted aniline (specific for this compound)
-
Secondary amine (specific for this compound)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
First Substitution: Dissolve cyanuric chloride in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0°C.
-
Add a solution of the first substituted aniline in the same solvent dropwise to the cyanuric chloride solution.
-
Slowly add a tertiary amine base to the reaction mixture to act as a scavenger for the hydrochloric acid produced.
-
Allow the reaction to stir at 0°C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Second Substitution: Once the first substitution is complete, add a solution of the second amine to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until the second substitution is complete, as monitored by TLC.
-
Work-up: Quench the reaction with water or a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
Purification of this compound
The crude this compound product is purified by column chromatography to obtain the final compound with high purity.
Procedure:
-
Column Preparation: Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) determined by TLC analysis of the crude product.
-
Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the prepared column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Characterization: Confirm the identity and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its synthesis and purification.
Caption: Proposed signaling pathway of this compound in melanocytes and melanoma cells.
Caption: General workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Mel41 Human Melanoma Cell Line
Introduction
The Mel41 cell line, also referenced as MP41 and LM-MEL-41, is a valuable in vitro model for cancer research, particularly in the context of melanoma. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing the this compound cell line in cell culture experiments. The protocols outlined below are compiled from publicly available data and established cell culture methodologies.
Cell Line Characteristics
The MP41 cell line was established in 2006 from a primary uveal melanoma tumor of a 49-year-old female patient. It is an adherent cell line with an epithelial-like morphology. As part of a panel of melanoma cell lines developed at the Ludwig Institute for Cancer Research at Melbourne, LM-MEL-41 has been characterized for its human leukocyte antigen (HLA)-type and the mutational status of genes commonly altered in melanoma.
Table 1: Summary of this compound/MP41 Cell Line Characteristics
| Characteristic | Description |
| Organism | Homo sapiens (Human) |
| Tissue of Origin | Eye, Uveal |
| Disease | Melanoma |
| Morphology | Epithelial-like |
| Growth Properties | Adherent |
| Doubling Time | Approximately 41 hours |
Application Notes
The this compound cell line is a versatile tool for a range of applications in cancer research and drug development:
-
Cancer Biology: As a well-characterized melanoma cell line, this compound is instrumental in studying the molecular mechanisms underlying melanoma progression, metastasis, and tumor biology.[1][2]
-
Drug Screening and Development: this compound cells are suitable for high-throughput screening of potential anti-cancer compounds to assess their efficacy and toxicity.[3][4] Researchers can evaluate the cytotoxic potential of new drugs and investigate their mechanisms of action.[3]
-
Immunotherapy Research: Given its established HLA type, the LM-MEL-41 cell line can be particularly useful in the development and testing of immunological interventions, such as therapeutic cancer vaccines.
-
3D Cell Culture Models: The cell line has applications in 3D cell culture systems, which can more accurately mimic the tumor microenvironment.
-
Signal Transduction Pathway Analysis: The binding of certain molecules to proteins within these cells can activate signaling cascades, such as the ERK pathway, which is crucial in melanogenesis. This makes the cell line a useful model for studying these pathways.
Experimental Protocols
General Cell Culture and Maintenance
Aseptic technique is paramount for successful cell culture. All media, supplements, and reagents must be sterile.[5] Work should be conducted in a certified biological safety cabinet.
Table 2: Culture Conditions and Reagents for this compound Cells
| Parameter | Recommendation |
| Growth Medium | RPMI-1640 |
| Supplements | 10% Fetal Bovine Serum (FBS) |
| Incubator Conditions | 37°C, 5% CO2, humidified atmosphere |
| Subcultivation Ratio | 1:3 to 1:10 |
| Seeding Density | 2 x 10^4 to 4 x 10^4 viable cells/cm² |
| Medium Renewal | 2 to 3 times per week |
Protocol for Subculturing Adherent this compound Cells:
-
Observation: When cells reach 70-80% confluency, they should be subcultured.[5]
-
Aspiration: Carefully remove the spent culture medium from the flask.
-
Washing: Gently rinse the cell monolayer with a sterile Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+ to remove any residual serum.
-
Dissociation: Add 0.25% (w/v) Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 2-10 minutes. Monitor the cells under a microscope until they appear rounded and detached. Gently tap the flask to aid detachment.[6]
-
Neutralization: Add complete growth medium (containing FBS) to the flask to inactivate the trypsin. The volume of the medium should be at least equal to the volume of the trypsin solution used.
-
Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension and transfer it to a sterile conical centrifuge tube.
-
Centrifugation: Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in a fresh, pre-warmed complete growth medium.
-
Seeding: Determine the cell concentration and seed new culture flasks at the recommended density (see Table 2).
-
Incubation: Place the newly seeded flasks in the incubator.
Caption: Workflow for subculturing this compound cells.
Cryopreservation: Freezing and Thawing of this compound Cells
Proper cryopreservation is essential for long-term storage and to maintain cell line integrity.
Protocol for Freezing this compound Cells:
-
Preparation: Select a healthy, actively growing culture at about 80% confluency.
-
Harvesting: Follow steps 2-8 of the subculturing protocol to obtain a cell pellet.
-
Resuspension: Gently resuspend the cell pellet in a cold cryopreservation medium (e.g., 90% FBS and 10% DMSO) at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.[7][8]
-
Aliquoting: Dispense the cell suspension into sterile cryovials.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 4 hours to ensure a cooling rate of approximately -1°C per minute.[7][9]
-
Long-term Storage: Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.[7]
Protocol for Thawing this compound Cells:
-
Preparation: Prepare a sterile centrifuge tube with 9-10 mL of pre-warmed complete growth medium.
-
Rapid Thawing: Remove a cryovial from liquid nitrogen storage and immediately place it in a 37°C water bath until only a small ice crystal remains.[7] This should take about 1-2 minutes.
-
Decontamination: Wipe the outside of the vial with 70% ethanol before opening in a biological safety cabinet.
-
Dilution: Transfer the contents of the vial to the prepared centrifuge tube containing fresh medium. This dilutes the cryoprotectant which can be toxic to cells.
-
Centrifugation: Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.
-
Resuspension and Plating: Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and transfer to a new culture flask.
-
Incubation: Place the flask in the incubator. Change the medium after 24 hours to remove any remaining cryoprotectant and dead cells.
Caption: Freezing and thawing workflow for this compound cells.
Proliferation/Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing cell viability, which is a common method in drug screening.
Table 3: Recommended Seeding Densities for Assays
| Plate Format | Seeding Density (cells/well) |
| 96-well plate | 5,000 - 40,000 |
Note: The optimal seeding density should be determined empirically for each cell line and experimental condition.[10]
Protocol:
-
Cell Seeding: Seed this compound cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with the compounds of interest at various concentrations and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method to detect early apoptosis.
Protocol:
-
Cell Culture and Treatment: Culture this compound cells and treat them with the desired apoptotic stimulus.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like Accutase or a non-enzymatic cell dissociation solution to minimize membrane damage.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.[11][12]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[11] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[12]
Transient Transfection
This protocol is a general guideline for introducing foreign DNA into this compound cells and may require optimization.
Protocol:
-
Cell Seeding: The day before transfection, seed this compound cells so that they are 70-90% confluent at the time of transfection. Use antibiotic-free medium.[13]
-
Complex Formation:
-
In one tube, dilute the plasmid DNA in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine 2000) in the same serum-free medium and incubate for 5 minutes.[13]
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.[13]
-
-
Transfection: Add the DNA-transfection reagent complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assaying for gene expression.[13] The medium can be changed after 4-6 hours if toxicity is a concern.[13]
Basic Drug Screening Workflow
This workflow outlines a typical process for screening compounds using the this compound cell line.
Caption: A typical workflow for drug screening using this compound cells.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and laboratory setups. It is recommended to consult the specific product sheets for reagents and cell lines obtained from commercial suppliers. Always adhere to institutional guidelines and safety procedures when working with cell cultures.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Investigating the utility of human melanoma cell lines as tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Melding of Drug Screening Platforms for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. krishgenbiosystems.com [krishgenbiosystems.com]
- 7. Freezing and thawing of cell lines protocol. EuroMAbNet [euromabnet.com]
- 8. biomol.com [biomol.com]
- 9. Protocol for Rate-Controlled Cryopreservation and Thawing of Mammalian Cells - Creative Biogene [creative-biogene.com]
- 10. licorbio.com [licorbio.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
Application Notes and Protocols for In Vitro Studies of Mel41
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the in vitro investigation of Mel41, a novel Prohibitin 2 (PHB2) ligand. This compound has been identified as an inducer of melanogenesis and apoptosis in melanoma cells, making it a compound of interest for cancer research and drug development.
Introduction
This compound is a melanogenin analog that acts as a specific inhibitor of Prohibitin (PHB).[1] It binds to Prohibitin 2 (PHB2), initiating a signaling cascade that promotes melanogenesis and can induce apoptosis in melanoma cells.[1][2] This dual activity suggests its potential as a therapeutic agent. These notes provide protocols for assessing the effects of this compound on cell viability, melanogenesis, and the underlying signaling pathways.
Data Presentation
Due to the limited publicly available data on specific concentrations of this compound used in in vitro studies, the following tables are presented as templates for data acquisition and presentation. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (relative to control) | IC50 (µM) |
| Melanoma Line A | 0 (Control) | 48 | 100 | |
| 1 | 48 | |||
| 10 | 48 | |||
| 50 | 48 | |||
| 100 | 48 | |||
| Normal Melanocytes | 0 (Control) | 48 | 100 | |
| 1 | 48 | |||
| 10 | 48 | |||
| 50 | 48 | |||
| 100 | 48 |
Table 2: Effect of this compound on Melanogenesis
| Cell Line | This compound Concentration (µM) | Treatment Duration (days) | Melanin Content (% of control) | Tyrosinase Activity (% of control) |
| Melanoma Line A | 0 (Control) | 3 | 100 | 100 |
| 10 | 3 | |||
| 50 | 3 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells and normal cells.
Materials:
-
Melanoma cell line (e.g., A375, SK-MEL-28)
-
Normal human epidermal melanocytes (NHEM)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Melanin Content Assay
This protocol quantifies the effect of this compound on melanin production.
Materials:
-
B16F10 melanoma cells (or other pigmented melanoma cell line)
-
Complete cell culture medium
-
This compound
-
1N NaOH
-
6-well plates
Procedure:
-
Seed B16F10 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Visually inspect the cell pellet for changes in pigmentation.
-
Dissolve the cell pellet in 1N NaOH at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm.
-
Normalize the melanin content to the total protein concentration of the cell lysate.
Protocol 3: Western Blot Analysis of Signaling Pathway Components
This protocol is used to detect changes in the expression and phosphorylation of proteins in the this compound-induced signaling pathway.
Materials:
-
Melanoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-PHB2, anti-LC3, anti-phospho-ERK, anti-ERK, anti-MITF)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Treat melanoma cells with this compound at the desired concentration for the specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
Visualizations
Signaling Pathway of this compound in Melanogenesis
Caption: this compound binds to PHB2, initiating a cascade that leads to melanin synthesis.
Experimental Workflow for Evaluating this compound
Caption: Workflow for the in vitro characterization of this compound's biological activity.
References
Application of Mel41 in Apoptosis Assays: A Prohibitin-Targeted Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mel41 has been identified as a ligand for Prohibitin 2 (PHB2), a protein implicated in a variety of cellular processes, including the regulation of apoptosis. Prohibitins (PHBs) are overexpressed in numerous cancers and are associated with resistance to chemotherapy, making them a compelling target for novel anti-cancer therapies.[1][2][3] While the primary described role of this compound is in the induction of melanogenesis, its action as a PHB ligand suggests a potential application in the induction and study of apoptosis.[4] This document provides detailed application notes and protocols for investigating the pro-apoptotic effects of this compound, based on the established methodologies for other prohibitin-targeting compounds.
Principle of Action
Prohibitins, located in the inner mitochondrial membrane, play a crucial role in maintaining mitochondrial integrity and regulating apoptosis.[3] Overexpression of PHBs can inhibit the intrinsic mitochondrial apoptotic pathway, contributing to cell survival and drug resistance in cancer cells.[2][5] Small molecule ligands that bind to prohibitins, such as fluorizoline, have been shown to induce apoptosis in cancer cells by disrupting PHB function.[1][6] This disruption is thought to trigger the mitochondrial apoptotic cascade, leading to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.[7][8] It is hypothesized that this compound, as a PHB2 ligand, may similarly induce apoptosis by targeting prohibitins.
Application Notes
The following application notes outline the potential uses of this compound in apoptosis research.
-
Induction of Apoptosis: this compound can be utilized as a tool to induce apoptosis in cancer cell lines that overexpress prohibitins. This is particularly relevant for melanoma and other cancer types where PHB levels are elevated.[3]
-
Study of Prohibitin-Mediated Apoptosis: By using this compound, researchers can investigate the specific signaling pathways involved in prohibitin-mediated apoptosis. This includes examining the role of the intrinsic mitochondrial pathway and the involvement of specific Bcl-2 family proteins.
-
Screening for Synergistic Effects: this compound can be used in combination with existing chemotherapeutic agents to assess potential synergistic effects in inducing apoptosis and overcoming drug resistance.
-
Target Validation: The use of this compound in apoptosis assays can further validate prohibitins as a therapeutic target for cancer drug development.
Quantitative Data Summary
While specific quantitative data for this compound-induced apoptosis is not yet extensively published, the following table summarizes representative data that could be generated from the described experimental protocols, based on findings with other prohibitin ligands like fluorizoline.
| Parameter | Assay | Cell Line | This compound Concentration | Expected Outcome |
| Cell Viability (IC50) | MTT Assay | Melanoma (e.g., A375) | 0.1 - 100 µM | Dose-dependent decrease in cell viability |
| Apoptotic Cells (%) | Annexin V/PI Staining | Leukemia (e.g., Jurkat) | 1 - 20 µM | Dose-dependent increase in Annexin V positive cells |
| Caspase-3/7 Activity | Caspase-Glo 3/7 Assay | Breast Cancer (e.g., MCF-7) | 5 - 50 µM | Significant increase in luminescence signal |
| Mitochondrial Membrane Potential (ΔΨm) | JC-1 Staining | Various Cancer Cells | 10 µM | Decrease in the ratio of red to green fluorescence |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol determines the concentration of this compound required to reduce cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound at the desired concentrations for the appropriate time.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Measurement of Caspase-3/7 Activity
This luminescent assay quantifies the activity of key executioner caspases.
Materials:
-
Treated and untreated cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow
Caption: General workflow for assessing this compound-induced apoptosis.
Conclusion
The prohibitin ligand this compound represents a promising tool for the investigation of apoptosis. The protocols and information provided herein offer a comprehensive framework for researchers to explore the pro-apoptotic potential of this compound and to further elucidate the role of prohibitins in programmed cell death. Such studies will be invaluable for the development of novel targeted therapies for cancer and other diseases characterized by dysregulated apoptosis.
References
- 1. Targeting prohibitins induces apoptosis in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prohibitin is a prognostic marker and therapeutic target to block chemotherapy resistance in Wilms' tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Prohibitins to Inhibit Melanoma Growth and Overcome Resistance to Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. A novel prohibitin-binding compound induces the mitochondrial apoptotic pathway through NOXA and BIM upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prohibitin 1 inhibits cell proliferation and induces apoptosis via the p53-mediated mitochondrial pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prohibitin 1 inhibits cell proliferation and induces apoptosis via the p53-mediated mitochondrial pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mel41's Effect on Melanogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mel41 has been identified as a ligand of Prohibitin 2 (PHB2), playing a role in the induction of melanogenesis. The proposed mechanism involves the conversion of LC3-I to LC3-II, leading to the activation of the ERK signaling pathway and subsequent upregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[1] These application notes provide a comprehensive suite of protocols to quantitatively assess the effects of this compound on melanin production and to elucidate its mechanism of action in a cellular context.
Assessment of Cell Viability
Prior to assessing the melanogenic effects of this compound, it is crucial to determine its cytotoxic profile to ensure that any observed changes in melanin content are not due to a reduction in cell number. The MTT assay is a widely used colorimetric method for this purpose.
Protocol 1: MTT Cell Viability Assay
Objective: To determine the non-toxic concentration range of this compound in B16F10 melanoma cells.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentration of DMSO should be less than 0.1%. Replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Quantification of Melanin Content
This assay directly measures the amount of melanin produced by cells following treatment with this compound.
Protocol 2: Melanin Content Assay
Objective: To quantify the effect of this compound on melanin production in B16F10 cells.
Materials:
-
B16F10 cells
-
Complete DMEM
-
This compound
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
6-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well. After 24 hours, treat the cells with various non-toxic concentrations of this compound for 72 hours.
-
Cell Harvesting: Wash the cells twice with PBS and harvest them by trypsinization.
-
Cell Lysis: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the pellet in 100 µL of 1 N NaOH with 10% DMSO.
-
Melanin Solubilization: Incubate the lysate at 80°C for 1 hour to solubilize the melanin.
-
Absorbance Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.
-
Normalization: In a parallel set of wells, determine the protein concentration of the cell lysates using a BCA or Bradford protein assay to normalize the melanin content.
-
Data Analysis: Express the results as a percentage of melanin content relative to the vehicle-treated control.
Measurement of Tyrosinase Activity
Tyrosinase is the rate-limiting enzyme in melanogenesis. This assay measures the enzymatic activity of tyrosinase in cell lysates.
Protocol 3: Cellular Tyrosinase Activity Assay
Objective: To determine the effect of this compound on the activity of cellular tyrosinase.
Materials:
-
B16F10 cells
-
Complete DMEM
-
This compound
-
PBS
-
Lysis buffer (1% Triton X-100 in PBS with protease inhibitors)
-
L-DOPA (10 mM)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat B16F10 cells with this compound as described in the melanin content assay.
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Enzyme Reaction: In a 96-well plate, mix 80 µL of each lysate (containing equal amounts of protein) with 20 µL of 10 mM L-DOPA.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm every 10 minutes for 1-2 hours at 37°C.
-
Data Analysis: Calculate the rate of dopachrome formation from the linear range of the absorbance curve. Express tyrosinase activity as a percentage of the vehicle-treated control.
Analysis of Melanogenesis-Related Protein Expression
Western blotting is used to detect and quantify the expression levels of key proteins involved in the melanogenesis pathway.
Protocol 4: Western Blotting
Objective: To analyze the expression of Tyrosinase, TRP-1, TRP-2, MITF, total ERK, and phosphorylated ERK (p-ERK) in this compound-treated cells.
Materials:
-
B16F10 cells
-
Complete DMEM
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Tyrosinase, anti-TRP-1, anti-TRP-2, anti-MITF, anti-ERK, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Blocking and Antibody Incubation: Block the membranes and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membranes and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Analysis of Melanogenesis-Related Gene Expression
Quantitative Real-Time PCR (RT-qPCR) is used to measure the mRNA levels of genes involved in melanogenesis.
Protocol 5: Quantitative Real-Time PCR (RT-qPCR)
Objective: To quantify the mRNA expression of Tyr, Trp1, Trp2, and Mitf in this compound-treated cells.
Materials:
-
B16F10 cells
-
Complete DMEM
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (mouse Tyr, Trp1, Trp2, Mitf, and a housekeeping gene like Gapdh)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Treat cells with this compound, then extract total RNA and synthesize cDNA.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Data Presentation
The following tables are illustrative examples of how to present the quantitative data obtained from the described protocols.
Table 1: Effect of this compound on B16F10 Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 50 | 92.1 ± 5.5 |
| 100 | 88.9 ± 7.3 |
Data are presented as mean ± SD of three independent experiments.
Table 2: Effect of this compound on Melanin Content and Tyrosinase Activity
| This compound Concentration (µM) | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) |
| 0 (Vehicle) | 100 ± 8.5 | 100 ± 7.9 |
| 10 | 125 ± 10.2 | 118 ± 9.3 |
| 50 | 180 ± 12.6 | 165 ± 11.5 |
| 100 | 250 ± 15.1 | 220 ± 13.8 |
Data are presented as mean ± SD of three independent experiments.
Table 3: Relative Protein Expression Levels after this compound Treatment (100 µM)
| Protein | Fold Change vs. Control |
| p-ERK/Total ERK | 3.5 ± 0.4 |
| MITF | 2.8 ± 0.3 |
| Tyrosinase | 2.5 ± 0.2 |
| TRP-1 | 2.2 ± 0.3 |
| TRP-2 | 1.9 ± 0.2 |
Data are presented as mean ± SD of three independent experiments, normalized to β-actin.
Table 4: Relative mRNA Expression Levels after this compound Treatment (100 µM)
| Gene | Fold Change vs. Control |
| Mitf | 4.2 ± 0.5 |
| Tyr | 3.8 ± 0.4 |
| Trp1 | 3.1 ± 0.3 |
| Trp2 | 2.7 ± 0.4 |
Data are presented as mean ± SD of three independent experiments, normalized to Gapdh.
Visualizations
Caption: Experimental workflow for assessing this compound's effect on melanogenesis.
Caption: Signaling pathway of this compound-induced melanogenesis.
References
Application Notes and Protocols for Mel41 in Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Mel41 human melanoma cell line in research and drug development. This document includes detailed experimental protocols, quantitative data on drug responses, and visualizations of key signaling pathways and experimental workflows.
This compound Cell Line Characteristics
The this compound cell line is an established model for melanoma research. As part of a larger panel of melanoma cell lines, it has been characterized for its mutational status and human leukocyte antigen (HLA) type. It is an adherent cell line, a crucial characteristic for designing cell-based assays.
Data Presentation
Table 1: In Vitro Drug Response of this compound and other Melanoma Cell Lines to BRAF and MEK Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values for the BRAF inhibitor Vemurafenib and the MEK inhibitor Trametinib across a panel of human melanoma cell lines, including those with BRAF mutations. This data is essential for designing drug screening and resistance studies.
| Cell Line | BRAF Mutation Status | Vemurafenib IC50 (µM) | Trametinib IC50 (µM) |
| This compound | BRAF V600E | Data not explicitly found for this compound | Data not explicitly found for this compound |
| BRAF Mutant Lines (General Range) | V600E, V600K | Sensitive (Generally < 1)[1][2] | Sensitive (Generally < 0.1)[1][2] |
| NRAS Mutant Lines (General Range) | Q61R, Q61K, etc. | Resistant (Generally > 10)[1][2] | Variable Sensitivity[1][2] |
| Wild-Type (BRAF/NRAS) Lines (General Range) | Wild-Type | Resistant (Generally > 10)[1][2] | Variable Sensitivity[1][2] |
Note: While a comprehensive study on a panel of 44 melanoma cell lines was identified, the specific IC50 values for this compound were not explicitly detailed in the available search results.[1][2] Researchers should perform their own dose-response experiments to determine the precise IC50 values for their specific this compound cell stock.
Signaling Pathways in Melanoma
The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathways are critical in melanoma proliferation, survival, and the development of drug resistance. Understanding these pathways is fundamental to interpreting experimental results using the this compound cell line.
Experimental Workflow for Drug Response Evaluation in this compound Cells
A typical workflow for assessing the efficacy of a novel therapeutic compound in the this compound cell line involves a series of in vitro assays. This workflow allows for a comprehensive evaluation from initial cytotoxicity screening to the elucidation of the mechanism of action.
Experimental Protocols
The following are detailed protocols for common experiments performed using the this compound cell line. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
This compound Cell Culture and Subculture
Materials:
-
This compound cells
-
Complete growth medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
15 mL conical tubes
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintenance: Culture this compound cells in a T-75 flask with complete growth medium. Incubate at 37°C with 5% CO2.
-
Monitoring: Observe the cells daily under a microscope. Subculture when they reach 80-90% confluency.
-
Subculture: a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach. d. Neutralize the trypsin by adding 7-8 mL of complete growth medium. e. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. f. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. g. Count the cells using a hemocytometer. h. Seed a new T-75 flask with the desired number of cells (e.g., 2 x 10^6 cells) and bring the final volume to 15-20 mL with complete growth medium.
Cell Proliferation (MTT) Assay
Materials:
-
This compound cells
-
Complete growth medium
-
Test compound (with appropriate vehicle control, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seeding: Seed this compound cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Treatment: The next day, treat the cells with serial dilutions of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for MAPK Pathway Activation
Materials:
-
This compound cells
-
Complete growth medium
-
Test compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed this compound cells in 6-well plates and treat with the test compound for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Materials:
-
This compound cells
-
Complete growth medium
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treatment: Seed and treat this compound cells as described for western blotting.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Immunofluorescence Staining
Materials:
-
This compound cells
-
Complete growth medium
-
Glass coverslips or chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed this compound cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the test compound as required.
-
Fixation: Wash with PBS and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30-60 minutes.
-
Primary Antibody: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody (in the dark) for 1 hour at room temperature.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
References
Application Notes and Protocols for Mel41 Treatment in Cellular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mel41 is a small molecule compound identified as a ligand of Prohibitin 2 (PHB2), a scaffold protein with diverse functions within the cell, including roles in mitochondrial integrity, cell signaling, and apoptosis. Research has indicated that this compound induces melanogenesis in melanocytes and promotes apoptosis in melanoma cells.[1] This dual activity suggests its potential as a therapeutic agent in the context of melanoma and other hyperproliferative disorders.
The primary mechanism of action for this compound involves its binding to PHB2. This interaction initiates a signaling cascade that leads to the conversion of microtubule-associated protein light chain 3-I (LC3-I) to its lipidated form, LC3-II. The accumulation of LC3-II subsequently activates the extracellular signal-regulated kinase (ERK) pathway. Activated ERK then upregulates the expression of the microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and melanogenesis.[1][2] Concurrently, this compound has been shown to induce apoptosis in cancer cells, including melanoma, through the inhibition of the pro-survival AKT signaling pathway.[1]
These application notes provide a summary of the known signaling pathways affected by this compound and generalized protocols for treating cells with this compound to study its effects on melanogenesis and cell viability.
Data Presentation
Currently, specific quantitative data from dose-response studies or time-course experiments with this compound are not publicly available in structured tables. The following tables are provided as templates for researchers to populate with their own experimental data when evaluating this compound.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Incubation Time (hrs) | Cell Line | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 24 | B16F10 | 100 ± X.X | |
| X | 24 | B16F10 | ||
| Y | 24 | B16F10 | ||
| Z | 24 | B16F10 | ||
| 0 (Vehicle Control) | 48 | B16F10 | 100 ± X.X | |
| X | 48 | B16F10 | ||
| Y | 48 | B16F10 | ||
| Z | 48 | B16F10 | ||
| 0 (Vehicle Control) | 72 | SK-MEL-28 | 100 ± X.X | |
| X | 72 | SK-MEL-28 | ||
| Y | 72 | SK-MEL-28 | ||
| Z | 72 | SK-MEL-28 |
Table 2: Effect of this compound on Melanin Content
| Concentration (µM) | Incubation Time (hrs) | Cell Line | Melanin Content (% of Control) (Mean ± SD) |
| 0 (Vehicle Control) | 72 | B16F10 | 100 ± X.X |
| X | 72 | B16F10 | |
| Y | 72 | B16F10 | |
| Z | 72 | B16F10 |
Experimental Protocols
The following are detailed protocols for cell culture, this compound treatment, and subsequent analysis. Note that optimal concentrations of this compound and incubation times need to be determined empirically by the researcher for their specific cell line and experimental goals.
Protocol 1: General Cell Culture and Maintenance of Melanoma Cells
Materials:
-
Melanoma cell lines (e.g., B16F10, SK-MEL-28)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into an appropriate cell culture flask.
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable split ratio.
Protocol 2: Treatment of Cells with this compound
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cultured melanoma cells in multi-well plates
-
Complete growth medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO. Store aliquots at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Seeding: Seed cells in multi-well plates at a density appropriate for the planned assay and allow them to adhere overnight.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
MTT Addition: Following the this compound treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 4: Melanin Content Assay
Materials:
-
Cells treated with this compound in a 6-well plate
-
PBS
-
1N NaOH
-
Microplate reader
Procedure:
-
Cell Harvesting: After the treatment period, wash the cells with PBS and harvest them by trypsinization or scraping.
-
Cell Lysis: Pellet the cells by centrifugation and discard the supernatant.
-
Melanin Solubilization: Resuspend the cell pellet in 1N NaOH and incubate at 80°C for 1-2 hours to solubilize the melanin.
-
Absorbance Measurement: Centrifuge the lysate to pellet any debris and transfer the supernatant to a 96-well plate. Measure the absorbance at 405 nm.
-
Data Analysis: Normalize the melanin content to the total protein concentration of the cell lysate and express the results as a percentage of the vehicle control.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of this compound in melanoma cells.
References
Application Notes and Protocols for Measuring Mel41's Binding Affinity to Prohibitins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mel41, a promising melanogenin analog, has garnered significant interest for its dual-action therapeutic potential in melanoma. It promotes melanogenesis and induces apoptosis in cancer cells by targeting prohibitins, specifically Prohibitin 2 (PHB2).[1][2] Prohibitins are scaffold proteins involved in various cellular processes, including cell cycle regulation, apoptosis, and mitochondrial integrity.[3][4] In melanoma, the interaction between this compound and PHB2 activates the LC3/ERK/MITF signaling pathway, leading to melanin production, and concurrently inhibits the pro-survival AKT pathway, triggering programmed cell death.[1][2]
Understanding the binding affinity and kinetics of the this compound-PHB2 interaction is paramount for elucidating its mechanism of action and for the development of novel therapeutics. This document provides detailed application notes and protocols for quantifying the binding affinity of this compound to prohibitins using state-of-the-art biophysical techniques.
Prohibitin Signaling Pathway in Melanoma
The interaction of this compound with Prohibitin 2 (PHB2) initiates a cascade of downstream signaling events crucial for its anti-melanoma activity. The following diagram illustrates the pivotal role of PHB2 in mediating the effects of this compound.
Caption: this compound binding to PHB2 signaling cascade.
Quantitative Binding Affinity Data
While specific kinetic parameters for the this compound-PHB2 interaction are yet to be published, the following table provides a template for presenting such data once obtained from the experimental protocols outlined below. The values presented are hypothetical and serve as an illustrative example.
| Technique | Ligand (Analyte) | Immobilized Protein | KD (Dissociation Constant) | kon (Association Rate) | koff (Dissociation Rate) |
| Surface Plasmon Resonance (SPR) | This compound | Recombinant Human PHB2 | 150 nM | 2.5 x 105 M-1s-1 | 3.75 x 10-2 s-1 |
| Bio-Layer Interferometry (BLI) | This compound | Recombinant Human PHB2 | 180 nM | 2.1 x 105 M-1s-1 | 3.78 x 10-2 s-1 |
| Isothermal Titration Calorimetry (ITC) | This compound | Recombinant Human PHB2 | 200 nM | N/A | N/A |
Experimental Protocols
This section provides detailed protocols for three widely used techniques to measure the binding affinity of a small molecule like this compound to a protein such as PHB2.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time interaction between a ligand (this compound) and an analyte (PHB2) immobilized on a sensor chip.[5][6][7]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting prohibitin with small molecules to promote melanogenesis and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accumulation of prohibitin is a common cellular response to different stressing stimuli and protects melanoma cells from ER stress and chemotherapy-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Prohibitins to Inhibit Melanoma Growth and Overcome Resistance to Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mel41 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mel41 is a novel small molecule and a melanogenin analog that has been identified as a ligand for Prohibitin 2 (PHB2), a scaffold protein implicated in various cellular processes, including cell proliferation, apoptosis, and signaling. By binding to PHB2, this compound initiates a signaling cascade that includes the conversion of microtubule-associated protein light chain 3 (LC3)-I to LC3-II and the activation of the extracellular signal-regulated kinase (ERK) pathway. This activity suggests its potential as a therapeutic agent in oncology. These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing this compound in combination with other therapeutic agents to enhance anti-cancer efficacy. While direct comprehensive studies on this compound combination therapies are emerging, data from analogous prohibitin ligands strongly support a synergistic potential with various classes of anti-cancer drugs.
Rationale for Combination Therapy
The primary goal of combining this compound with other therapeutic agents is to achieve synergistic or additive anti-tumor effects, overcome drug resistance, and potentially reduce treatment-related toxicity by using lower doses of each agent. The mechanism of action of this compound, involving the modulation of key signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, provides a strong basis for combination strategies.
Preclinical evidence with analogous prohibitin (PHB) ligands suggests promising combination strategies:
-
Targeted Therapy (MAPK Inhibitors): In melanoma, where the MAPK pathway is frequently hyperactivated, combining PHB inhibitors with BRAF or MEK inhibitors has shown synergistic effects. PHB ligands, in combination with MAPK inhibitors, can more effectively suppress cell proliferation and induce apoptosis in melanoma cells, including those with acquired resistance to MAPK inhibitors.[1]
-
Chemotherapy: The combination of the PHB ligand Rocaglamide with Mitomycin C has been shown to significantly promote apoptosis in colorectal cancer cells.[2][3] This suggests that this compound could potentially sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents.
-
Targeted Apoptosis Induction (BCL-2 Inhibitors): The PHB ligand Fluorizoline has demonstrated synergy with the BCL-2 inhibitor venetoclax in chronic lymphocytic leukemia (CLL) cells.[4][5] This provides a rationale for combining this compound with agents that directly target the apoptotic machinery.
-
Kinase Inhibitors: Fluorizoline also shows synergistic effects with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib in CLL cells.[4][5]
-
Immunotherapy: The PHB ligand Rocaglamide has been proposed to enhance T-cell anti-tumor immunity, suggesting a potential combination with immune checkpoint inhibitors like anti-PD-1 antibodies.
Quantitative Data on Synergistic Effects of Prohibitin Ligands
The following table summarizes the synergistic effects observed in preclinical studies with the prohibitin ligand Fluorizoline, which shares a similar mechanism of action with this compound. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination Agent | Cancer Type | Observed Effect | Combination Index (CI) Range | Reference |
| Ibrutinib | Chronic Lymphocytic Leukemia (CLL) | Synergistic induction of apoptosis | 0.192 - 0.797 | [4][5] |
| AICAR | Chronic Lymphocytic Leukemia (CLL) | Synergistic induction of apoptosis | 0.643 - 0.991 | [4][5] |
| Venetoclax | Chronic Lymphocytic Leukemia (CLL) | Synergistic induction of apoptosis | 0.492 - 0.824 | [4][5] |
Studies with other PHB ligands, JI130 and MEL56, in combination with MAPK inhibitors in melanoma cell lines, have shown a 2 to 13-fold reduction in the IC50 of the MAPK inhibitor, with CI values consistently below 1, indicating synergy.[1][6]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The binding of this compound to PHB2 triggers a signaling cascade that impacts cell fate. The diagram below illustrates the key components of this pathway.
Caption: this compound binds to PHB2, leading to LC3-II conversion, ERK activation, and AKT inhibition.
Experimental Workflow for In Vitro Combination Studies
The following diagram outlines a typical workflow for assessing the synergistic effects of this compound in combination with another therapeutic agent in vitro.
Caption: A typical workflow for in vitro evaluation of this compound combination therapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound in combination with another agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination agent (stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
Treat the cells with this compound alone, the combination agent alone, and the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic, additive, or antagonistic.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound in combination with another agent using flow cytometry.[7][8][9]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the combination agent, and their combination for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the this compound signaling pathway.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH). For phosphorylated proteins, normalize to the total protein level.
In Vivo Xenograft Model for Combination Therapy Evaluation
This protocol provides a general framework for assessing the in vivo efficacy of this compound in combination with another therapeutic agent.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells for implantation
-
This compound formulation for in vivo administration
-
Combination agent formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: Vehicle control, this compound alone, combination agent alone, and this compound + combination agent.
-
Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Compare tumor growth inhibition between the different treatment groups to assess the efficacy of the combination therapy.
Conclusion
This compound represents a promising therapeutic agent with a distinct mechanism of action targeting the prohibitin scaffold protein PHB2. The preclinical data from analogous compounds strongly suggest that this compound has the potential for synergistic anti-cancer activity when combined with a range of other therapies, including targeted therapies and conventional chemotherapy. The protocols provided herein offer a foundational framework for researchers to investigate and validate these combination strategies in various cancer models. Further research into the combination of this compound with other agents is warranted to fully elucidate its therapeutic potential and to guide future clinical development.
References
- 1. Targeting Prohibitins to Inhibit Melanoma Growth and Overcome Resistance to Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitomycin C enhanced the antitumor efficacy of Rocaglamide in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax | Haematologica [haematologica.org]
- 6. mdpi.com [mdpi.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. abpbio.com [abpbio.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MP41 in 3D Cell Culture Models
Disclaimer: The query specified the "Mel41" cell line. However, extensive database searches did not identify a melanoma cell line with this designation. In contrast, the "MP41" cell line is a well-characterized human uveal melanoma cell line frequently utilized in 3D culture studies. These application notes and protocols are based on the strong assumption that the user intended to inquire about the MP41 cell line.
Introduction to the MP41 Cell Line
The MP41 cell line is an epithelial-like cell line established in 2006 from a primary uveal melanoma tumor of a 49-year-old female patient. This cell line is a valuable tool for in vitro and in vivo studies of uveal melanoma, a rare but aggressive form of eye cancer. MP41 cells are known to harbor a GNA11 c.626A>T mutation, a common driver mutation in uveal melanoma. In 3D culture systems, MP41 cells have been observed to form loosely packed spheroids, a characteristic that can be leveraged for various experimental applications.[1]
These application notes provide detailed protocols for the generation of MP41 3D spheroid models and their application in drug screening and biological studies. The accompanying data and pathway diagrams offer a comprehensive resource for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes key characteristics and experimental parameters for the MP41 cell line in 3D culture models.
| Parameter | Value/Observation | Reference |
| Cell Line of Origin | Human Uveal Melanoma | |
| Morphology | Epithelial-like | |
| Key Mutation | GNA11 (c.626A>T) | |
| 3D Spheroid Morphology | Loosely packed aggregates | [1][2] |
| Time to Spheroid Formation | Up to 10 days for less rapid compaction | [1] |
| Doubling Time (2D) | 41 hours | |
| Marker Expression | Strongly positive for MCAM and gp100 (BETEB); Negative for MCSP | [3] |
Signaling Pathways in Uveal Melanoma
Uveal melanoma, the cancer type from which MP41 is derived, is characterized by the dysregulation of several key signaling pathways. The GNAQ/GNA11 pathway is constitutively activated in the majority of uveal melanomas, including the MP41 cell line, leading to downstream activation of the MAPK and other pathways. Understanding these pathways is critical for developing targeted therapies.
Experimental Protocols
Protocol 1: Generation of MP41 Spheroids using the Liquid Overlay Technique
This protocol describes a common method for generating scaffold-free 3D spheroids.
Materials:
-
MP41 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture MP41 cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete growth medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 to 10,000 cells per well).
-
Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
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Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation.
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Incubate the plate in a humidified incubator. Spheroid formation can be monitored daily. MP41 cells may take up to 10 days to form compact spheroids.[1]
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Change half of the medium every 2-3 days by carefully aspirating from the side of the well without disturbing the spheroid.
Protocol 2: Drug Screening in MP41 Spheroids
This protocol outlines a general procedure for assessing the efficacy of therapeutic compounds on 3D MP41 spheroids.
Materials:
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Pre-formed MP41 spheroids in ULA plates
-
Therapeutic compounds of interest (dissolved in a suitable vehicle)
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Complete growth medium
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Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
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Plate reader capable of luminescence detection
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Microscope for imaging
Procedure:
-
Generate MP41 spheroids as described in Protocol 1.
-
Prepare serial dilutions of the therapeutic compounds in complete growth medium. Include a vehicle-only control.
-
Carefully remove half of the medium from each well containing a spheroid.
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Add the medium containing the therapeutic compounds (or vehicle control) to the respective wells.
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Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
At the end of the treatment period, capture images of the spheroids to assess morphological changes (e.g., size, integrity).
-
Perform a cell viability assay according to the manufacturer's instructions. For example, using CellTiter-Glo® 3D, add the reagent to each well, incubate, and measure luminescence.
-
Normalize the luminescence readings of the treated spheroids to the vehicle-treated controls to determine the percentage of cell viability.
-
Plot dose-response curves to determine IC50 values for each compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mel41 Solubility In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with Mel41 in in vitro experiments. Due to the limited publicly available data on the specific physicochemical properties of this compound, this guide is based on established methods for handling hydrophobic small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a small molecule compound that has been identified as a prohibitin (PHB) binding agent. It is understood to promote the conversion of LC3-I to LC3-II through its interaction with PHB2, which in turn activates the ERK signaling pathway to induce melanogenesis.[1] Like many small molecule inhibitors developed for specific protein targets, this compound is likely hydrophobic, which can lead to poor solubility in aqueous solutions such as cell culture media.[2] This poor solubility can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What are the initial signs of this compound precipitation in my cell culture?
A2: Visual indicators of precipitation include the appearance of a cloudy or hazy medium, fine particles, or the formation of larger crystals that may be visible to the naked eye or under a microscope. It is crucial to distinguish this from microbial contamination, which often presents with a rapid change in the medium's pH (indicated by a color shift of the phenol red indicator) and the presence of motile organisms under high magnification.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions.[3][4] It is essential to use anhydrous, high-purity DMSO to prevent compound degradation.
Q4: What is the maximum permissible concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, a concentration of 0.5% (v/v) or lower is well-tolerated by most cell lines.[4] However, some sensitive cell lines may exhibit toxic effects at concentrations as low as 0.1%. It is always recommended to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when working with this compound in vitro.
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Cell Culture Medium
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Possible Cause 1: High Final Concentration. The intended final concentration of this compound may exceed its solubility limit in the aqueous medium.
-
Solution: Perform a serial dilution of your stock solution in the cell culture medium to experimentally determine the maximum soluble concentration.
-
-
Possible Cause 2: Rapid Change in Solvent Polarity. The abrupt transition from a high concentration of DMSO to the aqueous environment of the cell culture medium can cause the compound to "crash out" of the solution.[2]
-
Solution 1: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This gradual introduction can help maintain solubility.
-
Solution 2: Prepare an intermediate dilution of the this compound stock in a small volume of culture medium first, and then add this to the larger volume.
-
Issue 2: The Cell Culture Medium Becomes Cloudy Over Time After the Addition of this compound
-
Possible Cause 1: Temperature Fluctuations. Changes in temperature can affect compound solubility. Moving media between cold storage and a 37°C incubator can sometimes cause precipitation.
-
Solution: Ensure the cell culture medium is fully equilibrated to 37°C before adding the this compound stock solution and maintain a constant temperature during the experiment.
-
-
Possible Cause 2: Interaction with Media Components. Components in the cell culture medium, such as salts or proteins, may interact with this compound over time, leading to precipitation.
-
Solution: The presence of serum (e.g., Fetal Bovine Serum - FBS) can sometimes aid in the solubilization of hydrophobic compounds.[4] If using a low-serum or serum-free medium, consider whether your experimental design can tolerate a higher serum concentration.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath or sonicate in a water bath for a few minutes to ensure the compound is completely dissolved.[4]
-
Visual Inspection: Visually inspect the solution to confirm there is no particulate matter. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of your complete cell culture medium to 37°C.[4]
-
Prepare Working Solution: To achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
Mix Thoroughly: Immediately after adding the stock solution, gently mix the medium by inverting the tube or pipetting up and down to ensure even dispersion.
-
Apply to Cells: Use the freshly prepared working solution to treat your cells.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| DMSO | > 50 | 25 |
| Ethanol | ~10 | 25 |
| PBS (pH 7.4) | < 0.1 | 25 |
Note: This data is hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.
Table 2: Suggested Maximum Final Concentrations of this compound in Different Media
| Cell Culture Medium | Serum Concentration (%) | Max. Recommended Final Concentration (µM) |
| DMEM | 10 | 20 |
| RPMI-1640 | 10 | 15 |
| Serum-Free Medium | 0 | 5 |
Note: This data is hypothetical. The optimal concentration for your specific cell line and experimental conditions should be determined through a dose-response curve and solubility testing.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Proposed signaling pathway of this compound in melanogenesis.
References
optimizing Mel41 treatment duration in cell culture
Welcome to the Technical Support Center for optimizing treatment duration in Mel41 cell culture experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in achieving reproducible and meaningful results.
Disclaimer
The "this compound" cell line designation is not universally standardized. This guide is based on established protocols for common human melanoma cell lines. Researchers should always validate these protocols for their specific cell line. The information for a publicly available uveal melanoma cell line, MP41, which has a doubling time of approximately 41 hours, has been used as a reference point.[1]
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of the this compound cell line?
A1: this compound is presumed to be a human melanoma cell line. For the purposes of this guide, we will reference the characteristics of the MP41 uveal melanoma cell line, which is an adherent, epithelial-like cell line. It is crucial to perform initial characterization of your specific this compound cell line, including morphology, growth rate, and expression of key melanoma markers. The doubling time for MP41 is reported to be 41 hours.[1]
Q2: What is the recommended culture medium and what are the optimal seeding densities?
A2: Most melanoma cell lines, including MP41, are cultured in RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2] For routine passaging, a seeding density of 2 x 10^4 to 4 x 10^4 viable cells/cm² is recommended. For treatment assays, the optimal seeding density should be determined empirically but typically falls in the range of 5,000 to 10,000 cells/well in a 96-well plate.
Q3: How long should I expose this compound cells to a drug treatment?
A3: The optimal treatment duration is highly dependent on the drug's mechanism of action and the experimental endpoint. For cytotoxic drugs, an initial time-course experiment (e.g., 24, 48, 72 hours) is recommended.[2][3] Some targeted inhibitors may require longer exposure times to observe a significant effect.[4] It's important to consider that melanoma cells can initiate adaptive resistance mechanisms within hours of drug exposure.[5]
Q4: How do I know if my treatment is causing cell death or just inhibiting proliferation?
A4: This is a critical distinction. A cell viability assay like MTT or MTS measures metabolic activity, which can reflect a decrease in proliferation or an increase in cell death.[6][7][8] To specifically measure cell death, you should use an apoptosis assay, such as Annexin V/PI staining, or a cytotoxicity assay like an LDH release assay.[2]
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
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Question: I am seeing significant differences in my results across replicate wells treated with the same drug concentration. What could be the cause?
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Answer: High variability can stem from several factors:
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Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. When seeding, mix the cell suspension between pipetting to prevent settling.
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Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
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Drug Dilution Inaccuracy: Prepare serial dilutions carefully and ensure thorough mixing at each step.
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Pipetting Errors: Use calibrated pipettes and practice consistent technique, especially with small volumes.
-
Issue 2: Drug Appears Ineffective or IC50 is Higher Than Expected
-
Question: My drug treatment is not showing the expected level of cytotoxicity. Why might this be?
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Answer: Several factors can contribute to a lack of drug efficacy:
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Sub-optimal Treatment Duration: The drug may require a longer exposure time to exert its effects. Consider extending the treatment duration to 72 hours or longer, ensuring that control cells do not become over-confluent.
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Cell Density: High cell density can reduce the effective drug concentration per cell. Optimize your initial seeding density to ensure cells are in the exponential growth phase during treatment.
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Drug Stability: Some compounds are unstable in culture medium at 37°C. If you suspect instability, consider replenishing the medium with fresh drug every 24-48 hours.
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Inherent or Acquired Resistance: Melanoma cells are known for their resistance to therapy.[9] The this compound line may have intrinsic resistance to your compound. Consider combination therapies to overcome resistance mechanisms.[9]
-
Issue 3: Control Cells in Viability Assay Show Poor Growth
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Question: My untreated control cells are not proliferating as expected in my 96-well plate assay. What should I do?
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Answer: This can compromise the validity of your results.
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Low Seeding Density: You may have seeded too few cells. Increase the initial cell number per well.
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Serum Quality: The batch of FBS can significantly impact cell growth. Test different lots of FBS to find one that supports robust growth.
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Incubation Conditions: Ensure your incubator is properly calibrated for temperature (37°C), CO2 (5%), and humidity.
-
Data Presentation: Recommended Seeding Densities
| Parameter | 96-well Plate | 24-well Plate | 6-well Plate | T-25 Flask |
| Surface Area (cm²) | 0.32 | 1.9 | 9.6 | 25 |
| Seeding Density (cells/cm²) | 1.5 - 3 x 10⁴ | 1.5 - 3 x 10⁴ | 1.5 - 3 x 10⁴ | 2 - 4 x 10⁴ |
| Total Cells per Well/Flask | 5,000 - 10,000 | 30,000 - 60,000 | 150,000 - 300,000 | 500,000 - 1,000,000 |
| Typical Use Case | Viability (MTT/MTS), Cytotoxicity (LDH) | Western Blot, Small-scale Transfection | Western Blot, RNA/DNA isolation, Flow Cytometry | Cell Expansion, Stock Maintenance |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
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Cell Seeding: Seed this compound cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of your compound. Add the desired concentrations to the wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[2]
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Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
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Cell Seeding and Treatment: Seed 2 x 10^5 cells in 6-well plates and treat with the compound for the desired duration.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
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Washing: Wash the cell pellet with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
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Incubation: Incubate in the dark for 15 minutes at room temperature.
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Analysis: Analyze the samples by flow cytometry within one hour.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Protocol 3: Cell Cycle Analysis
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.[10][11]
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Cell Seeding and Treatment: Seed 2.5 x 10^5 cells in 6-well plates and treat as required.[10]
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Cell Harvesting: Collect all cells and wash with PBS.
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Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at 4°C.[10][11]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
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Analysis: Analyze the DNA content by flow cytometry.
Visualizations
Caption: Experimental workflow for optimizing treatment duration.
Caption: Simplified MAPK signaling pathway in melanoma.
Caption: Troubleshooting decision tree for cell-based assays.
References
- 1. Cellosaurus cell line MP41 (CVCL_4D12) [cellosaurus.org]
- 2. Uncovering New Antimelanoma Strategies: Experimental Insights into Semisynthetic Pentacyclic Triterpenoids [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 9. Overcoming Melanoma Treatment Resistance Research Update - Melanoma Research Alliance [curemelanoma.org]
- 10. 2.11. Cell Cycle Analysis [bio-protocol.org]
- 11. cancer.wisc.edu [cancer.wisc.edu]
how to mitigate Mel41 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the off-target effects of Mel41, a known ligand for Prohibitin 2 (PHB2). The following troubleshooting guides and FAQs address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule ligand that binds to Prohibitin 2 (PHB2). This on-target interaction promotes the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated form (LC3-II). This cascade activates the ERK kinase pathway, ultimately leading to the induction of the microphthalmia-associated transcription factor (MITF) and promoting melanogenesis.[1] It has been studied for its potential anti-cancer effects, particularly in melanoma.[1]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a compound like this compound binds to and modulates proteins other than its intended target, PHB2.[2][3] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the on-target effect.[4] They can also cause cellular toxicity or other biological consequences that confound results and complicate the development of the molecule as a therapeutic agent.[2][5]
Q3: What are the initial signs that this compound might be causing off-target effects in my experiment?
A3: Common indicators of potential off-target effects include:
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High Toxicity: Significant cell death or loss of viability is observed at concentrations close to the effective dose for the on-target phenotype.
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Phenotype Mismatch: The cellular phenotype observed after this compound treatment does not match the phenotype seen with genetic validation methods, such as siRNA or CRISPR-Cas9 knockdown/knockout of PHB2.[3]
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Inconsistent Results: Using a structurally different PHB2 ligand results in a different phenotype, suggesting the effect may be specific to the this compound chemical scaffold rather than PHB2 inhibition.[2]
Troubleshooting Guide: Investigating Off-Target Effects
This guide provides a systematic approach to identifying and mitigating suspected off-target effects of this compound.
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// Edges start -> q1; q1 -> p1 [label="No"]; p1 -> q1; q1 -> q2 [label="Yes"]; q2 -> p2 [label="No"]; p2 -> q2; q2 -> q3 [label="Yes"]; q3 -> p3 [label="No"]; p3 -> q3; q3 -> end [label="Yes"]; p2 -> p4 [label="Mismatch\nObserved"]; p4 -> start [label="New Hypothesis"]; }
Issue: I'm observing high levels of cytotoxicity in my cell culture with this compound.
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Question: Have you determined the minimum effective concentration of this compound?
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Answer: High concentrations of a small molecule are more likely to engage lower-affinity off-targets, which can lead to toxicity.[3] It is critical to perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect (e.g., increased LC3-II) while minimizing toxicity.
-
Action: Follow Protocol 1 to establish a therapeutic window for this compound in your specific cell line.
Issue: The phenotype I see with this compound is not what I expected for PHB2 modulation.
-
Question: Have you validated the phenotype using an orthogonal, non-pharmacological method?
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Answer: The gold standard for validating a small molecule's effect is to compare it with the phenotype from a genetic knockdown or knockout of the intended target.[3] If depleting PHB2 using siRNA or CRISPR does not replicate the effect of this compound, it is highly likely that an off-target is responsible for the observed phenotype.
-
Action: Use Protocol 2 to compare the cellular effects of this compound treatment against PHB2 gene silencing.
Issue: I'm not sure if this compound is engaging PHB2 in my cellular model.
-
Question: Have you confirmed that this compound is binding to PHB2 in intact cells?
-
Answer: Before investigating off-targets, it's essential to confirm on-target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target in a cellular context.[3] Ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.
-
Action: Use Protocol 3 to assess the thermal stability of PHB2 in the presence and absence of this compound.
Data Presentation: Selectivity Profile
To mitigate off-target effects, it is crucial to understand the selectivity profile of the compound. This involves comparing the binding affinity or inhibitory concentration of this compound against its intended target (PHB2) versus a panel of potential off-targets. While a comprehensive off-target profile for this compound is not publicly available, the table below provides a hypothetical example of how such data would be presented.
| Target Protein | Method | Value (nM) | Selectivity vs. PHB2 |
| PHB2 (On-Target) | Binding Assay (Kd) | 50 | 1x |
| Off-Target Kinase A | IC50 Assay | 1,500 | 30x |
| Off-Target Kinase B | IC50 Assay | >10,000 | >200x |
| Off-Target Protein C | Binding Assay (Kd) | 850 | 17x |
This table contains hypothetical data for illustrative purposes.
Key Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay
Objective: To determine the minimum effective concentration of this compound required for on-target activity and the concentration at which it induces cytotoxicity.
Methodology:
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Cell Seeding: Plate your cells of interest in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture media, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Replace the existing media with the media containing the this compound dilutions. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
For Cytotoxicity (Parallel Plate): Use a viability assay such as CellTiter-Glo® (Promega) or add resazurin (AlamarBlue) to quantify cell viability according to the manufacturer's instructions.
-
For On-Target Effect (Parallel Plate): Lyse the cells and perform a Western Blot to analyze the levels of LC3-II conversion or phosphorylation of ERK (p-ERK) as a readout of target engagement.
-
-
Data Analysis: Plot cell viability (%) versus this compound concentration to determine the CC50 (50% cytotoxic concentration). Plot the on-target biological readout versus this compound concentration to determine the EC50 (50% effective concentration). The ideal concentration for experiments is below the CC50 and at or above the EC50.
Protocol 2: Comparison with Genetic Knockdown
Objective: To validate that the observed phenotype from this compound is a direct result of modulating PHB2.
Methodology:
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Reagent Preparation: Synthesize or purchase validated siRNA constructs targeting PHB2 and a non-targeting (scramble) control.
-
Transfection: Transfect cells with the PHB2-targeting siRNA and the scramble control siRNA using a suitable lipid-based transfection reagent, following the manufacturer's protocol.
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Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the PHB2 protein.
-
Validation of Knockdown: Harvest a subset of the cells to confirm knockdown of PHB2 via Western Blot or qPCR.
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Phenotypic Analysis: In parallel, treat a separate set of untransfected cells with this compound (at the lowest effective concentration) and a vehicle control.
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Comparison: Compare the phenotype of interest (e.g., cell morphology, gene expression changes, viability) between the PHB2 knockdown cells and the this compound-treated cells. A match between these two conditions supports an on-target effect.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to PHB2 in intact cells.[3]
Methodology:
-
Cell Treatment: Treat intact cells in suspension or adherent plates with a saturating concentration of this compound or a vehicle control for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions or lysates into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis and Centrifugation: Lyse the cells (if not already done) using freeze-thaw cycles. Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Western Blot: Analyze the amount of soluble PHB2 remaining in the supernatant at each temperature point for both the vehicle- and this compound-treated groups using Western Blot.
-
Data Analysis: Plot the band intensity of soluble PHB2 against the temperature. A shift in the melting curve to the right for the this compound-treated sample compared to the vehicle control indicates that this compound binding has stabilized the PHB2 protein.
Signaling Pathway Visualization
The diagram below illustrates the intended on-target signaling pathway of this compound and a hypothetical off-target interaction.
References
Technical Support Center: Improving the Stability of Mel41 in Solution
Disclaimer: The following technical support guide provides general strategies for improving the stability of molecules in solution, using "Mel41" as a placeholder. The principles and protocols described are broadly applicable to proteins and small molecules. Researchers should adapt these recommendations to the specific biophysical properties of their molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound instability in solution?
A1: Common indicators of instability include the appearance of visible precipitates or cloudiness, a decrease in biological activity over time, and changes in biophysical properties.[1][2] Techniques like Dynamic Light Scattering (DLS) can detect the formation of soluble aggregates, which are often a precursor to visible precipitation.[1][2] A loss of functional activity in a bioassay is also a key indicator of instability.
Q2: What are the primary causes of this compound instability?
A2: Instability can be triggered by several factors, including:
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Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to aggregation or degradation.[1][3] Proteins are generally least soluble at their isoelectric point (pI).[1]
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Temperature Stress: Both high temperatures and repeated freeze-thaw cycles can denature proteins and promote aggregation.[1][4][5]
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Oxidation: Exposure to oxygen or metal ions can lead to the chemical modification of sensitive amino acid residues, affecting structure and function.[3]
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Mechanical Stress: Agitation or shearing forces, such as vigorous vortexing or nebulization, can induce protein unfolding and aggregation.[3][6]
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High Concentration: At high concentrations, molecules are more likely to interact and form aggregates.[1]
Q3: How can I prevent the degradation of this compound during storage?
A3: For long-term storage, it is generally recommended to store purified proteins at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][4] The addition of cryoprotectants like glycerol (at 25-50%) can prevent the formation of ice crystals that damage the protein structure.[4][5] For short-term storage, 4°C is often suitable, but the addition of protease inhibitors and antimicrobial agents may be necessary.[4] Lyophilization (freeze-drying) is another option for long-term stability.[4]
Troubleshooting Guide
Issue 1: I observe precipitation in my this compound solution after purification or thawing.
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Possible Cause: The buffer composition may not be optimal for this compound solubility. The pH of the solution could be close to the isoelectric point (pI) of this compound, minimizing its net charge and leading to aggregation.[1] Alternatively, the ionic strength of the buffer may be too low or too high.
-
Troubleshooting Steps:
-
Optimize Buffer pH: Adjust the pH of the buffer to be at least one unit away from the pI of this compound.[1]
-
Adjust Salt Concentration: Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for solubility.[2]
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Add Solubilizing Excipients: Consider adding stabilizers such as arginine or glutamate, which can help to increase protein solubility.[1] Low concentrations of non-denaturing detergents can also be effective.[1][2]
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Flash Freeze for Storage: When freezing, flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath to minimize the formation of ice crystals and solute exclusion.[5]
-
Issue 2: My this compound loses its biological activity over time, even without visible precipitation.
-
Possible Cause: this compound may be undergoing conformational changes, oxidation, or proteolytic degradation that affects its active site. Soluble, non-functional aggregates may also be forming.
-
Troubleshooting Steps:
-
Add Reducing Agents: If this compound has cysteine residues, oxidation can lead to the formation of incorrect disulfide bonds. Include a reducing agent like DTT or TCEP (1-5 mM) in your buffer to prevent this.[1][2]
-
Incorporate Stabilizing Excipients: Sugars (like sucrose or trehalose) and polyols (like glycerol) can stabilize the native protein structure.[7]
-
Use Protease Inhibitors: If the this compound solution is not highly pure, contaminating proteases could be degrading it. Add a protease inhibitor cocktail.[4]
-
Check for Metal Ion Contamination: Metal ions can catalyze oxidation.[3] If suspected, add a chelating agent like EDTA to your buffer.
-
Data on Common Stabilizing Agents
The following tables summarize the effects of common excipients on protein stability. The optimal concentration for each should be determined empirically for this compound.
Table 1: Effect of Common Excipients on Protein Stability
| Excipient Category | Example | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v), 25-50% (v/v) for glycerol | Preferential exclusion, vitrification; stabilizes the native protein structure and prevents ice crystal formation during freezing.[4][7] |
| Amino Acids | Arginine, Glutamic Acid | 50-500 mM | Suppress aggregation by binding to hydrophobic patches and charged regions.[1] |
| Salts | NaCl, KCl | 50-500 mM | Modulate electrostatic interactions to improve solubility. The optimal concentration is protein-dependent.[2] |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevent oxidation of cysteine residues and maintain a reduced state.[1][2] |
| Detergents | Tween-20, CHAPS | 0.01-0.1% (v/v) | Non-denaturing detergents can solubilize aggregates by interacting with hydrophobic surfaces.[1][2] |
Experimental Protocols
Protocol 1: Assessing Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare this compound samples in various buffer conditions (e.g., different pH, ionic strengths, or with different excipients) at a concentration of 0.5-1.0 mg/mL. Filter the samples through a 0.22 µm filter to remove dust and extraneous particles.
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired temperature (e.g., 25°C).
-
Measurement: Carefully transfer the filtered sample to a clean cuvette. Place the cuvette in the instrument and initiate data collection. The instrument will measure the fluctuations in scattered light intensity to determine the size distribution of particles in the solution.
-
Data Analysis: Analyze the resulting size distribution profile. A monodisperse sample will show a single, narrow peak corresponding to the hydrodynamic radius of monomeric this compound. The presence of larger species or multiple peaks indicates aggregation.
Protocol 2: Thermal Stability Assessment using Differential Scanning Fluorimetry (DSF)
-
Reagent Preparation: Prepare a solution of this compound at a concentration of 0.1-0.2 mg/mL in the test buffer. Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Assay Setup: In a 96-well PCR plate, mix the this compound solution with the fluorescent dye. Include control wells with buffer and dye only.
-
Instrument Run: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.
-
Data Analysis: As the protein unfolds with increasing temperature, the dye will bind to the exposed hydrophobic cores, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, identified as the midpoint of the transition in the fluorescence curve. A higher Tm indicates greater thermal stability.
Visualizations
Caption: A workflow for troubleshooting common stability issues with this compound in solution.
Caption: A hypothetical signaling pathway where this compound may induce melanogenesis.[8]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein stability during nebulization: Mind the collection step! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilization of Proteins in Solid Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
addressing inconsistencies in Mel41 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental results using the Mel41 human uveal melanoma cell line. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the origins and basic characteristics of the this compound cell line?
The this compound cell line, also cataloged as LM-MEL-41 (ATCC CRL-3334), is a human melanoma cell line derived from the primary tumor of a patient with uveal melanoma. It exhibits an epithelial-like morphology. As a uveal melanoma cell line, it is likely to harbor mutations in GNAQ or GNA11, which are common drivers in this cancer type, leading to the activation of downstream signaling pathways like the MAPK/ERK and YAP pathways.
Q2: What are the recommended culture conditions for this compound cells?
Maintaining consistent culture conditions is critical for reproducible results. Based on supplier information and general practices for uveal melanoma cell lines, the following conditions are recommended:
| Parameter | Recommendation | Potential Inconsistency Source |
| Base Medium | RPMI-1640 Medium | Variation in media formulation between suppliers. |
| Serum | 10% Fetal Bovine Serum (FBS) | Lot-to-lot variability in FBS can significantly impact cell growth and behavior. |
| Supplements | As required by specific experimental protocols. | --- |
| Atmosphere | 5% CO₂ in a humidified incubator | Fluctuations in CO₂ and humidity can alter media pH and cause cellular stress. |
| Temperature | 37°C | Temperature deviations can affect cell growth rates and protein expression.[1] |
| Subculture Ratio | 1:3 to 1:10 is recommended. | Inconsistent passaging can lead to variability in cell density and growth phase. |
| Cell Density | Maintain cultures between 1 x 10⁴ and 3.0 x 10⁵ cells/cm². | Over- or under-confluent cultures can exhibit altered signaling and drug responses. |
Q3: My this compound cells are growing slower/faster than expected. What could be the cause?
Variations in doubling time are a common issue. While a specific doubling time for this compound is not consistently reported in the literature, melanoma cell lines can have doubling times ranging from 24 to over 100 hours.
Troubleshooting Steps:
-
Check Passage Number: High passage numbers can lead to altered growth rates.[2] It is advisable to use cells within a consistent and low passage range for all experiments.
-
Mycoplasma Contamination: Mycoplasma infection is a frequent cause of altered cell behavior, including changes in proliferation.[1] Regularly test your cultures for mycoplasma.
-
Culture Conditions: Ensure that the incubator temperature, CO₂, and humidity are stable. Verify the quality and composition of your media and FBS.
-
Seeding Density: An inappropriate initial seeding density can affect the growth curve.[3]
Q4: I am observing inconsistent results in my cell viability (e.g., MTT) assays. What are some potential reasons?
Inconsistencies in viability assays can arise from several factors:
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Seeding Density | Optimize and standardize the number of cells seeded per well. A pilot experiment to determine the optimal seeding density is recommended.[4] |
| Edge Effects | The outer wells of a multi-well plate are prone to evaporation. To minimize this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[5] |
| Compound Solubility | Ensure your test compound is fully dissolved in the culture medium. Precipitates can interfere with the assay.[5] |
| Assay Incubation Time | Optimize the incubation time with the viability reagent (e.g., MTT, resazurin) for your specific experimental conditions.[6] |
| Reagent Interference | The test compound itself may react with the viability reagent. Run controls with the compound in cell-free media to check for interference.[2] |
Q5: My apoptosis assay (e.g., Annexin V staining) results are variable. What should I check?
Apoptosis assays can be sensitive to procedural variations:
| Potential Cause | Troubleshooting Suggestion |
| Harvesting Method | Mechanical scraping of adherent cells can cause membrane damage, leading to false-positive Annexin V staining.[7] Enzymatic dissociation (e.g., with Trypsin-EDTA) is generally preferred, but over-trypsinization can also induce apoptosis. |
| Inappropriate Controls | Always include unstained, single-stained (Annexin V only, PI only), and positive controls (cells induced to undergo apoptosis) to properly set up flow cytometer compensation and gates. |
| False Positives | Propidium Iodide (PI) can stain RNA in the cytoplasm of cells with compromised membranes, leading to an overestimation of necrotic or late apoptotic cells.[8][9] Consider using an RNase treatment step in your protocol. |
| EDTA Interference | Annexin V binding to phosphatidylserine is calcium-dependent. The presence of EDTA in buffers can chelate calcium and inhibit this binding.[10] |
Q6: I'm having trouble with my Western Blots for key signaling proteins. What are some common pitfalls?
Western blotting for signaling proteins like pERK can be challenging due to the transient nature of phosphorylation.
| Potential Cause | Troubleshooting Suggestion |
| Weak or No Signal | Ensure sufficient protein is loaded (typically 20-40 µg of total protein). Optimize primary and secondary antibody concentrations. Check that the primary antibody is validated for Western Blotting. |
| High Background | Optimize the blocking step (e.g., 5% non-fat milk or BSA in TBST for 1 hour at room temperature). Ensure adequate washing steps. |
| Inconsistent Phospho-Protein Levels | Cellular stress during sample preparation can alter phosphorylation states. Perform all lysis steps on ice with freshly added phosphatase and protease inhibitors. |
| Multiple Bands | This could be due to non-specific antibody binding, protein isoforms, or degradation. Ensure proper sample handling and consider using affinity-purified primary antibodies. |
Signaling Pathways in this compound and Uveal Melanoma
1. PHB2-ERK-MITF Signaling Pathway
The this compound cell line has been implicated in a signaling pathway involving Prohibitin 2 (PHB2). The binding of ligands like this compound to PHB2 can promote the conversion of LC3-I to LC3-II, which in turn activates the ERK kinase. Activated ERK can then phosphorylate and regulate the activity of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and melanogenesis.
2. GNAQ/GNA11 Signaling in Uveal Melanoma
A majority of uveal melanomas, the cancer type of this compound, are driven by activating mutations in GNAQ or GNA11. These mutations lead to the constitutive activation of downstream pathways, primarily the PLCβ-PKC-MEK-ERK pathway and the Hippo-YAP pathway. This results in increased cell proliferation and survival.
Experimental Protocols
Below are detailed methodologies for key experiments. These are general protocols and may require optimization for your specific experimental setup with the this compound cell line.
Cell Viability Assay (MTT-Based)
This protocol is for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
This compound cells
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Workflow:
Procedure:
-
Seed this compound cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Treat the cells with your experimental compounds at various concentrations and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the detection of apoptosis by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound cells
-
6-well plates
-
Apoptosis-inducing agent (positive control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Workflow:
Procedure:
-
Seed this compound cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with your experimental compounds for the desired time to induce apoptosis. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Harvest the cells by first collecting the culture supernatant (which contains floating apoptotic cells) and then trypsinizing the adherent cells. Combine the supernatant and the trypsinized cells.
-
Wash the cells twice with ice-cold PBS by centrifuging at a low speed (e.g., 300 x g for 5 minutes) and resuspending the pellet.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This protocol outlines the steps for detecting specific proteins in this compound cell lysates.
Materials:
-
This compound cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Workflow:
Procedure:
-
After treatment, wash this compound cells with ice-cold PBS and lyse them on ice using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST, then incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
By following these guidelines and troubleshooting steps, researchers can enhance the consistency and reliability of their experimental results with the this compound cell line.
References
- 1. High-throughput chemogenetic drug screening reveals PKC-RhoA/PKN as a targetable signaling vulnerability in GNAQ-driven uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The morphologies of breast cancer cell lines in three‐dimensional assays correlate with their profiles of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol Tips and Tricks | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 8. Essential Protein PHB2 and Its Regulatory Mechanisms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
Mel41 cytotoxicity in non-cancerous cell lines
Important Notice: Based on the current available scientific literature, there is no specific information regarding a compound designated as "Mel41" and its cytotoxic effects on non-cancerous cell lines. The information below has been compiled from research on related compounds and general principles of cytotoxicity testing. This is for informational purposes only and should not be substituted for compound-specific data.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of a novel compound like this compound in non-cancerous cell lines?
A1: Ideally, a therapeutic compound should exhibit high cytotoxicity towards cancer cells while having minimal impact on non-cancerous (normal) cells. This is known as selective cytotoxicity. The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a key indicator of a drug's safety and selectivity. For a compound like this compound, it would be essential to determine its IC50 (half-maximal inhibitory concentration) value in a panel of non-cancerous cell lines and compare it to the IC50 values in target cancer cell lines. A significantly higher IC50 in normal cells would suggest a favorable safety profile.
Q2: Which non-cancerous cell lines are commonly used to assess off-target cytotoxicity?
A2: The choice of non-cancerous cell lines depends on the intended therapeutic target of the compound. A standard panel often includes:
-
Fibroblasts: Such as human dermal fibroblasts (HDF) or mouse embryonic fibroblasts (MEFs), representing connective tissue.
-
Epithelial cells: For instance, human keratinocytes (HaCaT) or bronchial epithelial cells (BEAS-2B), representing tissues that form barriers.
-
Endothelial cells: Like human umbilical vein endothelial cells (HUVECs), which are crucial for blood vessel formation.
-
Organ-specific cells: Depending on the potential for organ-specific toxicity, researchers might use hepatocytes (e.g., HepG2, though cancerous, it's often used for liver toxicity studies), renal proximal tubule epithelial cells (e.g., HK-2), or cardiomyocytes.
Q3: What are the common mechanisms of off-target cytotoxicity in non-cancerous cells?
A3: Off-target toxicity can occur through various mechanisms, including:
-
Mitochondrial dysfunction: Disruption of the mitochondrial membrane potential, leading to apoptosis.
-
Oxidative stress: Generation of reactive oxygen species (ROS) that damage cellular components.
-
Inhibition of essential cellular processes: Interference with critical pathways like protein synthesis, DNA replication, or cell cycle progression.
-
Membrane damage: Direct disruption of the cell membrane integrity.
-
Interaction with unintended molecular targets: Binding to proteins or receptors other than the intended target, leading to unforeseen biological effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in all tested non-cancerous cell lines. | The compound may have a non-specific mechanism of action, such as general membrane disruption or inhibition of a fundamental cellular process. | - Perform dose-response studies to determine if a therapeutic window exists at lower concentrations.- Investigate the mechanism of cell death (apoptosis vs. necrosis).- Consider structural modifications of the compound to improve selectivity. |
| Variability in cytotoxicity results between experiments. | - Inconsistent cell culture conditions (e.g., passage number, confluency).- Pipetting errors or incorrect drug concentrations.- Contamination of cell cultures. | - Standardize cell culture protocols.- Use freshly prepared drug dilutions for each experiment.- Regularly test for mycoplasma contamination. |
| Discrepancy between cytotoxicity data and expected biological activity. | - The chosen cytotoxicity assay may not be appropriate for the compound's mechanism of action.- The incubation time may be too short or too long to observe the effect. | - Use orthogonal assays to measure cell viability (e.g., combine a metabolic assay like MTT with a membrane integrity assay like LDH release).- Perform a time-course experiment to determine the optimal endpoint. |
Experimental Protocols
General Cytotoxicity Assay Workflow (e.g., MTT Assay)
This protocol provides a general framework for assessing cell viability. Specific parameters should be optimized for each cell line and compound.
Caption: General workflow for an MTT-based cytotoxicity assay.
Signaling Pathways
Hypothetical Off-Target Signaling Pathway
The following diagram illustrates a hypothetical pathway by which a compound could induce off-target cytotoxicity in a non-cancerous cell. This is a generalized representation and would need to be experimentally validated for any specific compound.
Caption: Hypothetical signaling cascade for off-target cytotoxicity.
Technical Support Center: Overcoming Resistance to Targeted Melanoma Therapy
Disclaimer: The term "Mel41 treatment" is not a recognized or standard designation for a specific therapy in publicly available scientific literature. This guide will therefore focus on a well-documented and highly relevant equivalent: overcoming acquired resistance to BRAF inhibitors (e.g., Vemurafenib, Dabrafenib) in BRAF V600E-mutant melanoma . The principles, experimental protocols, and troubleshooting advice provided here are widely applicable to research in targeted therapy resistance.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to BRAF inhibitors?
A1: Acquired resistance to BRAF inhibitors in melanoma primarily involves the reactivation of the MAPK/ERK pathway or the activation of alternative "bypass" signaling pathways that promote cell survival.[1][2][3] Key mechanisms include:
-
MAPK Pathway Reactivation:
-
Activation of Bypass Pathways:
Q2: How do I generate a BRAF inhibitor-resistant cell line in the lab?
A2: A standard method is the continuous exposure of a sensitive parental cell line (e.g., A375) to a BRAF inhibitor over a prolonged period.[9][10] The process involves gradually increasing the drug concentration as the cells adapt, which can take several months.[2][8][10] An alternative method is "pulsed" treatment, where cells are exposed to a high drug concentration for a short period, followed by a recovery phase.[2]
Q3: What is a typical fold-increase in IC50 that defines a cell line as "resistant"?
A3: While there is no universal standard, a resistant cell line generally shows a significant increase in its half-maximal inhibitory concentration (IC50) value compared to the parental line. In published studies, BRAF inhibitor-resistant melanoma cell lines can exhibit anywhere from a 10-fold to over a 1000-fold increase in IC50.[2][11][12]
Q4: My resistant cells grow slower than the parental cells when I remove the drug. Is this normal?
A4: Yes, this can be a normal phenomenon. Some resistance mechanisms can lead to "drug addiction," where the resistant cells are dependent on the presence of the inhibitor for optimal growth. For example, some resistant cells show sustained BRAF V600E expression and demonstrate drug-dependence for continued proliferation.[1] This can be due to complex signaling rewiring within the cell.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values in Cell Viability Assays
Question: My IC50 values for the BRAF inhibitor are highly variable between experiments with my resistant cell line. What could be the cause?
Answer: Inconsistent IC50 values are a common issue. Consider the following factors:
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Avoid the "edge effect" by not using the perimeter wells of 96-well plates or by filling them with sterile PBS.[2] |
| Drug Dilutions | Prepare fresh serial dilutions of the BRAF inhibitor from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[2] |
| Incubation Time | Standardize the drug incubation period (e.g., 72 hours). Both shorter and longer times will alter the apparent IC50.[2] |
| Reagent Handling | For MTT/MTS assays, ensure complete solubilization of formazan crystals. For luminescence-based assays (e.g., CellTiter-Glo), allow the plate to equilibrate to room temperature before adding the reagent.[2] |
| Resistance Stability | Acquired resistance can sometimes be unstable. Periodically culture the resistant cells in the presence of the BRAF inhibitor to maintain selective pressure.[2] |
Problem 2: No Significant IC50 Shift in "Resistant" Cells
Question: I've cultured my cells in a BRAF inhibitor for months, but the IC50 value is only slightly higher than the parental line. What should I check?
Answer: A minimal shift in the IC50 may indicate several issues:
| Potential Cause | Troubleshooting Steps |
| Incomplete Resistance | The cells may not have developed a stable, robust resistance phenotype. The process often requires incremental increases in drug concentration over 4-6 months or longer.[9] |
| Assay Window | The concentration range of your drug dilutions may be too narrow. Widen the range to ensure you capture the full dose-response curves for both cell lines.[2] |
| Modest Resistance Mechanism | The underlying resistance mechanism might only confer a small degree of resistance. In this case, a standard 72-hour viability assay may not be sensitive enough. Consider using a long-term colony formation assay to assess differences in survival and proliferation over a longer period.[2] |
| Heterogeneous Population | The culture may be a mix of sensitive and resistant cells. Consider performing single-cell cloning to isolate a purely resistant population.[9] |
Problem 3: Unexpected Western Blot Results
Question: I expected to see p-ERK reactivation in my resistant cells, but the signal is low. What does this mean?
Answer: While MAPK pathway reactivation is common, it's not the only mechanism of resistance.
| Potential Cause | Troubleshooting Steps |
| Bypass Pathway Activation | The resistance in your cell line may be driven by a bypass pathway, most commonly the PI3K/AKT pathway.[1][8] |
| Check p-AKT Levels | Perform a Western blot for phosphorylated AKT (p-AKT at Ser473) and total AKT. An increased p-AKT/total AKT ratio in resistant cells is a strong indicator of PI3K pathway activation.[8][13] |
| Check Upstream RTKs | The PI3K/AKT pathway can be activated by upstream receptor tyrosine kinases (RTKs).[8] Use a phospho-RTK array or Western blot to check for increased phosphorylation of receptors like EGFR, PDGFRβ, or IGF-1R.[2][14] |
| PTEN Status | Loss of the tumor suppressor PTEN is a known mechanism for activating the PI3K/AKT pathway.[7][8] Check for PTEN protein expression via Western blot. |
Quantitative Data Summary
The degree of resistance can be quantified by the shift in IC50 values. Below is a table summarizing representative data from published studies.
Table 1: Comparison of Vemurafenib IC50 Values in Sensitive vs. Acquired Resistant Melanoma Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase | Reference |
| A2058 | 0.71 | 21.95 | ~31x | [15] |
| A375 | ~0.013 | ~39.38 | ~3000x | [16] |
| WM793B | ~0.03 | ~1.0 | ~33x | [11] |
| A375M | ~0.008 | ~1.8 | ~224x | [11] |
| SK-MEL28 | < 0.5 | > 20 (after resistance) | > 40x | [17] |
Note: IC50 values can vary based on the specific assay conditions (e.g., incubation time, assay type).
Experimental Protocols
Protocol 1: Generation of a BRAF Inhibitor-Resistant Cell Line
This protocol describes a common method for inducing drug resistance in vitro through continuous, long-term exposure.[9][10]
-
Initial Culture: Begin culturing a BRAF V600E-mutant parental melanoma cell line (e.g., A375) in its standard complete medium.
-
Determine Initial Dose: Perform a baseline cell viability assay to determine the IC20 and IC50 of the BRAF inhibitor (e.g., Vemurafenib) for the parental cell line.
-
Dose Escalation:
-
Start by treating the cells with the inhibitor at the IC20 concentration.
-
Culture the cells, changing the medium with the fresh drug every 3-4 days.
-
Allow the cells to adapt and resume a stable proliferation rate. This may take several weeks.
-
Once the culture has stabilized, incrementally increase the drug concentration (e.g., by 1.5 to 2-fold).[9]
-
-
Maintenance: Repeat the dose-escalation process over 4-6 months, or until the cells can proliferate in a high concentration of the drug (e.g., 1-2 µM Vemurafenib).
-
Validation: Regularly (e.g., every month) perform a cell viability assay to compare the IC50 of the adapting cells to the original parental line. A stable, significant shift indicates the establishment of a resistant line.
-
Cryopreservation: Freeze down vials of the resistant cell line at various passages to ensure a stable backup.
Protocol 2: Western Blot for MAPK and PI3K/AKT Pathway Activation
This protocol is for assessing the phosphorylation status of key signaling proteins.
-
Cell Treatment & Lysis:
-
Seed both parental and resistant cells.
-
Treat with the BRAF inhibitor (at the IC50 of the parental line) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-ERK (p-ERK)
-
Total ERK
-
Phospho-AKT (p-AKT Ser473)
-
Total AKT
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.[2] Image the blot using a digital imaging system. Analyze band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
Caption: Common mechanisms of acquired resistance to BRAF inhibitors in melanoma.
Caption: Experimental workflow for generating a BRAF inhibitor-resistant cell line.
Caption: Logic diagram for troubleshooting inconsistent resistance phenotypes.
References
- 1. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming resistance to BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ovid.com [ovid.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting EGF receptor or SRC family kinase signaling overcomes BRAF inhibitor resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming chemoresistance to b-raf inhibitor in melanoma via targeted inhibition of phosphoenolpyruvate carboxykinase1 using 3-mercaptopropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Refining Mel41 Delivery Methods In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining in vivo delivery methods for Mel41. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a small molecule that acts as a ligand for Prohibitin-2 (PHB2). The binding of this compound to PHB2 is known to promote the conversion of LC3-I to LC3-II, which in turn activates the ERK kinase. This activation leads to a cascade of events that induces the transcription factor MITF (Microphthalmia-associated transcription factor), a key regulator of melanogenesis in melanocytes.[1]
Q2: Which in vivo delivery methods are potentially suitable for this compound?
-
Systemic delivery:
-
Intravenous (IV) injection: For rapid and widespread distribution.
-
Intraperitoneal (IP) injection: A common route for systemic administration in animal models.
-
Oral gavage: If the bioavailability of this compound is sufficient.
-
-
Local delivery:
-
Direct tissue injection: To concentrate this compound at a specific site, such as a tumor.[2]
-
-
Advanced delivery systems:
-
Lipid nanoparticles (LNPs): To improve solubility, stability, and potentially target specific tissues.[3][4]
-
Viral vectors (e.g., AAV): If the goal is to deliver a genetic construct that controls the expression of a molecule mimicking this compound's effect, rather than delivering the small molecule itself.[4][5][6]
-
Q3: How do I determine the optimal dose of this compound for my in vivo experiment?
Determining the optimal dose requires a dose-response study. It is recommended to start with a wide range of doses based on in vitro effective concentrations and perform a pilot study in a small group of animals. Key parameters to monitor include target engagement (e.g., phosphorylation of ERK in the target tissue), therapeutic efficacy, and any signs of toxicity.
Q4: What are the key considerations when designing an in vivo study for this compound?
Effective preclinical study design is crucial for obtaining reproducible results. Key considerations include:
-
Animal model selection: Choose a model that is relevant to the research question.
-
Sample size: Calculate the appropriate number of animals per group to achieve statistical power.[7][8]
-
Controls: Include appropriate vehicle controls and potentially positive controls.
-
Endpoint selection: Define clear primary and secondary endpoints to measure the effect of this compound.
-
Ethical considerations: All animal experiments must be conducted in accordance with institutional and national guidelines.[9]
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low bioavailability of this compound after administration. | Poor solubility of this compound. Rapid metabolism. Inefficient absorption from the administration site. | Formulate this compound with a solubilizing agent (e.g., DMSO, cyclodextrin). Consider using a different route of administration (e.g., IV instead of oral). Encapsulate this compound in lipid nanoparticles (LNPs) to protect it from degradation and enhance absorption.[3] |
| High variability in experimental results between animals. | Inconsistent administration technique. Genetic or physiological variability within the animal cohort. Insufficient sample size. | Ensure all researchers are trained and use a standardized administration protocol. Use age- and sex-matched animals from a reputable supplier. Increase the number of animals per group after performing a power analysis.[7] |
| Observed toxicity or adverse effects in treated animals. | The dose of this compound is too high. Off-target effects of this compound. The delivery vehicle is causing toxicity. | Perform a dose-titration study to find the maximum tolerated dose (MTD). Conduct in vitro and in silico studies to predict potential off-target interactions. Run a control group with only the delivery vehicle to assess its toxicity. |
| Lack of a clear therapeutic effect. | Insufficient dose reaching the target tissue. The chosen animal model is not responsive to this compound. The experimental endpoint is not sensitive enough. | Measure the concentration of this compound in the target tissue and plasma. Re-evaluate the suitability of the animal model based on the known mechanism of action of this compound. Consider using more sensitive or multiple endpoints to assess the therapeutic effect. |
Experimental Protocols
Hypothetical Protocol: Evaluating the Efficacy of this compound in a Melanoma Xenograft Mouse Model
This protocol outlines a general procedure. Specific details should be optimized for your experimental setup.
-
Cell Culture: Culture a human melanoma cell line (e.g., A375) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 melanoma cells in 100 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor volume using calipers 2-3 times per week.
-
Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Treatment Administration:
-
Prepare this compound formulation in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Administer this compound via intraperitoneal (IP) injection daily or as determined by pharmacokinetic studies.
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weight and volume.
-
Perform downstream analysis such as immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3), and Western blot for p-ERK to confirm target engagement.
-
Data Presentation
Table 1: Example of a Dose-Response Study for this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | IP | 0 | |
| This compound | 10 | IP | ||
| This compound | 25 | IP | ||
| This compound | 50 | IP |
Table 2: Comparison of Different Delivery Methods for this compound
| Delivery Method | Dose (mg/kg) | Mean Plasma Concentration (ng/mL) ± SEM | Mean Tumor Concentration (ng/g) ± SEM | Therapeutic Efficacy (e.g., % TGI) |
| Oral Gavage | 50 | |||
| Intraperitoneal | 25 | |||
| Intravenous | 10 | |||
| LNP Formulation (IV) | 10 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted nonviral delivery of genome editors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A broad overview of CRISPR delivery methods - Mammoth Biosciences [mammoth.bio]
- 4. Therapeutic in vivo delivery of gene editing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Mel41 and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Mel41 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a synthetic cyclic peptide that has been identified as a ligand for Prohibitin 2 (PHB2). Its structure is characterized by a macrocyclic ring, which imparts conformational rigidity and can contribute to its biological activity. The synthesis of this compound and its analogs typically involves solid-phase peptide synthesis (SPPS) followed by a cyclization step.
Q2: What are the primary challenges encountered during the synthesis of this compound and other cyclic peptides?
The synthesis of cyclic peptides like this compound is often challenging. Common difficulties include:
-
Low cyclization efficiency: The intramolecular cyclization reaction often competes with intermolecular oligomerization (dimerization, trimerization, etc.), leading to low yields of the desired monomeric cyclic peptide.
-
Side reactions: Various side reactions can occur during peptide synthesis, including racemization of amino acids, and unwanted reactions involving the functional groups of amino acid side chains.[1][2][3]
-
Peptide aggregation: The growing peptide chain can aggregate on the solid support, leading to incomplete reactions and difficult purification.
-
Purification of the final product: The crude product often contains a mixture of the desired cyclic peptide, linear precursors, and oligomeric byproducts, which can be difficult to separate.
Troubleshooting Guide: Synthesis and Purification
This guide addresses specific issues that may arise during the synthesis of this compound and its analogs.
| Problem Encountered | Potential Cause | Recommended Solution |
| Low yield of the desired cyclic peptide | High reaction concentration during cyclization favors intermolecular reactions (oligomerization). | Perform the cyclization step under high dilution conditions (typically 1-5 mM in solution-phase cyclization). For on-resin cyclization, the solid support provides a pseudo-dilution effect. |
| Linear peptide aggregation hinders intramolecular cyclization. | Incorporate "turn-inducing" amino acids like proline or D-amino acids in the peptide sequence to pre-organize the linear precursor for cyclization. Use chaotropic agents like guanidinium chloride to disrupt aggregation during solution-phase cyclization. | |
| Presence of significant side products | Diketopiperazine (DKP) formation , especially with proline or other specific amino acids at the N-terminus of the linear precursor. | When using Fmoc chemistry, consider using a 2-chlorotrityl chloride (2-CTC) resin, which is sterically hindered and can suppress DKP formation. For Boc-based synthesis, employ in situ neutralization protocols. |
| Racemization of amino acids during activation and coupling steps. | Use coupling reagents known to suppress racemization, such as those based on HOBt or Oxyma Pure. Optimize reaction times and temperatures. | |
| Difficulty in purifying the final product | Co-elution of impurities with the desired cyclic peptide during HPLC purification. | Optimize the HPLC purification method by trying different solvent systems, gradients, and column stationary phases. A shift in retention time compared to the linear precursor is a good indication of successful cyclization. |
| Oxidation of sensitive residues like methionine or tryptophan. | During cleavage and handling, use scavengers in the cleavage cocktail (e.g., triisopropylsilane, ethanedithiol). Store the purified peptide under an inert atmosphere and at low temperatures. |
Experimental Protocols
While a specific, detailed protocol for this compound is not publicly available, the following represents a general methodology for the synthesis of a cyclic peptide analog using standard Fmoc-based solid-phase peptide synthesis (SPPS).
1. Solid-Phase Peptide Synthesis of the Linear Peptide
-
Resin Selection: A pre-loaded Wang or 2-chlorotrityl chloride (2-CTC) resin with the first Fmoc-protected amino acid is commonly used.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling agent (e.g., HBTU, HATU, or HCTU) in the presence of a base (e.g., N,N-diisopropylethylamine - DIPEA) and coupled to the deprotected N-terminus of the peptide chain.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) after each deprotection and coupling step to remove excess reagents and byproducts.
-
Chain Elongation: The deprotection and coupling steps are repeated until the desired linear sequence is assembled.
2. On-Resin Cyclization
-
Side-Chain Deprotection for Cyclization: The protecting groups on the side chains of the amino acids that will form the cyclic bridge (e.g., Asp/Glu and Lys/Orn for a lactam bridge, or Cys for a disulfide bridge) are selectively removed while the peptide is still attached to the resin.
-
Cyclization: A coupling agent and a base are added to the resin to facilitate the intramolecular cyclization. The reaction is monitored for completion.
-
Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
3. Purification and Analysis
-
Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.
-
Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The purity and identity of the final cyclic peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Signaling Pathways and Workflows
This compound Signaling Pathway
The binding of this compound to Prohibitin 2 (PHB2) initiates a signaling cascade that leads to melanogenesis.
Caption: Signaling cascade initiated by this compound binding to PHB2.
General Experimental Workflow for Cyclic Peptide Synthesis
The following diagram illustrates the major steps involved in the solid-phase synthesis of a cyclic peptide.
Caption: Workflow for solid-phase synthesis of cyclic peptides.
References
Technical Support Center: Optimizing Detection of Mel41-Induced Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of apoptosis induced by Mel41.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a compound known to induce apoptosis, or programmed cell death, in various cancer cell lines. It functions by targeting prohibitin (PHB), a protein involved in several cellular processes. The binding of this compound to PHB leads to the upregulation of the tumor suppressor protein p53.[1][2] This activation of p53 triggers the intrinsic (mitochondrial) pathway of apoptosis.[2]
Q2: Which are the most common assays to detect this compound-induced apoptosis?
A2: The most common and reliable assays for detecting apoptosis induced by this compound include:
-
Annexin V/Propidium Iodide (PI) Staining: Detects the externalization of phosphatidylserine (PS), an early apoptotic event.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.[3][4][5]
Q3: At what stage of apoptosis is each assay most effective?
A3: The choice of assay depends on the stage of apoptosis you want to detect:
-
Early Stage: Annexin V staining is ideal for detecting the initial stages of apoptosis.[2]
-
Mid-Stage: Caspase activity assays are effective for identifying the commitment phase of apoptosis.
-
Late Stage: The TUNEL assay is best for detecting the final stages of apoptosis, characterized by DNA fragmentation.[3]
Q4: How do I choose the right concentration of this compound and the optimal incubation time?
A4: The optimal concentration and incubation time for this compound are cell-line dependent and should be determined empirically. It is recommended to perform a dose-response and time-course experiment. Start with a broad range of concentrations (e.g., based on published IC50 values for similar compounds) and measure apoptosis at different time points (e.g., 6, 12, 24, 48 hours).[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the detection of this compound-induced apoptosis.
Annexin V/PI Staining
| Problem | Possible Cause | Solution |
| High percentage of Annexin V+/PI+ cells in control | Cells were harvested too harshly (e.g., over-trypsinization). | Use a gentle cell detachment method, such as scraping or using a non-enzymatic dissociation solution. Minimize centrifugation speed and handling time. |
| Cells were unhealthy before treatment. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. | |
| No significant increase in apoptotic cells after this compound treatment | This compound concentration was too low or incubation time was too short. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.[6][7] |
| The cell line is resistant to this compound. | Consider using a different cell line or a combination treatment to enhance sensitivity. | |
| High background fluorescence | Inadequate washing. | Increase the number of washing steps after staining. |
| Reagent concentration is too high. | Titrate the Annexin V and PI concentrations to find the optimal signal-to-noise ratio. |
Caspase Activity Assay
| Problem | Possible Cause | Solution |
| Low or no caspase activity detected | Apoptosis was not induced. | Confirm apoptosis induction using a complementary method like Annexin V staining. Optimize this compound concentration and treatment time. |
| Cell lysate was not prepared correctly. | Ensure complete cell lysis to release caspases. Use a lysis buffer compatible with the assay. | |
| Reagents are expired or were improperly stored. | Use fresh reagents and store them according to the manufacturer's instructions. | |
| High background signal in control wells | Non-specific substrate cleavage. | Include a negative control with a caspase inhibitor to determine the level of non-specific activity. |
| Contamination of reagents or samples. | Use sterile techniques and fresh, filtered buffers. |
TUNEL Assay
| Problem | Possible Cause | Solution |
| High background staining in negative control | Over-fixation or excessive permeabilization. | Optimize fixation and permeabilization times and reagent concentrations. |
| Endogenous peroxidase activity (for colorimetric detection). | Include a quenching step with hydrogen peroxide before adding the substrate. | |
| Weak or no signal in positive control | Insufficient DNA fragmentation. | Ensure the positive control (e.g., DNase I treatment) is working effectively. |
| Inactivated TdT enzyme. | Check the expiration date and storage conditions of the TdT enzyme. | |
| False-positive results | Necrotic cells are being stained. | Necrosis can also cause DNA fragmentation. Confirm apoptosis with other markers like Annexin V or caspase activity. The TUNEL assay is best for late-stage apoptosis.[2][8] |
Quantitative Data Summary
The following tables provide examples of how to structure and present quantitative data from this compound-induced apoptosis experiments. The data presented here are hypothetical and should be replaced with your experimental results.
Table 1: Dose-Response of this compound on Apoptosis Induction in A549 Cells (24-hour treatment)
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Control) | 2.5 ± 0.5 | 1.2 ± 0.3 | 3.7 ± 0.8 |
| 1 | 8.7 ± 1.1 | 2.1 ± 0.4 | 10.8 ± 1.5 |
| 5 | 25.4 ± 2.3 | 5.8 ± 0.9 | 31.2 ± 3.2 |
| 10 | 45.1 ± 3.5 | 12.3 ± 1.8 | 57.4 ± 5.3 |
| 20 | 58.9 ± 4.1 | 25.6 ± 2.7 | 84.5 ± 6.8 |
Table 2: Time-Course of Caspase-3/7 Activation in Response to 10 µM this compound in HeLa Cells
| Time (hours) | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 | 1.0 ± 0.1 |
| 6 | 2.8 ± 0.4 |
| 12 | 5.9 ± 0.8 |
| 24 | 8.2 ± 1.1 |
| 48 | 4.5 ± 0.6 |
Table 3: Quantification of TUNEL-Positive Cells after Treatment with this compound in MCF-7 Cells
| Treatment | % TUNEL-Positive Cells |
| Control (24h) | 1.8 ± 0.4 |
| This compound (10 µM, 24h) | 15.7 ± 2.1 |
| This compound (10 µM, 48h) | 38.2 ± 3.5 |
| Positive Control (DNase I) | 95.1 ± 1.9 |
Experimental Protocols
Annexin V-FITC/PI Staining Protocol
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Cell Harvesting: Gently detach adherent cells using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay (Fluorometric) Protocol
-
Cell Treatment: Plate cells in a 96-well plate and treat with this compound as required.
-
Cell Lysis: After treatment, add a caspase-3/7 reagent that includes a lysis agent and a fluorogenic substrate (e.g., DEVD-based substrate) to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 499/521 nm for a green fluorescent product).
-
Data Analysis: Calculate the fold change in caspase activity relative to the untreated control after subtracting the background fluorescence.
TUNEL Assay Protocol (Fluorescence Microscopy)
-
Sample Preparation: Grow and treat cells on glass coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and a fluorescently labeled dUTP, for 1 hour at 37°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for Annexin V/PI staining.
Caption: Logical troubleshooting flow for apoptosis assays.
References
- 1. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 5. Detection of DNA Fragmentation in Apoptotic Cells by TUNEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
validating the binding of Mel41 to prohibitin 1 and 2
- 1. mirolin.com [mirolin.com]
- 2. The Prohibitins: emerging roles in diverse functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prohibitins: A Critical Role in Mitochondrial Functions and Implication in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prospecbio.com [prospecbio.com]
- 5. The prohibitin protein complex promotes mitochondrial stabilization and cell survival in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prohibitin protein complex promotes mitochondrial stabilization and cell survival in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 8. Common Methods for Assessing Protein-Protein Interactions | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Methods for Detection of Protein-Protein Interactions [biologicscorp.com]
- 10. Deciphering Protein–Protein Interactions. Part I. Experimental Techniques and Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Mel41 in Focus: A Comparative Guide to Prohibitin Inhibitor Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the prohibitin inhibitor Mel41 against other notable alternatives. We delve into the quantitative efficacy, mechanisms of action, and experimental protocols to offer a clear perspective on its potential in cancer therapeutics.
Prohibitins (PHBs) are highly conserved proteins that play crucial roles in various cellular processes, including cell proliferation, apoptosis, and mitochondrial integrity.[1][2] Their overexpression in numerous cancers has made them an attractive target for therapeutic intervention.[1] this compound, a novel melanogenin analog, has emerged as a specific prohibitin inhibitor with promising anti-cancer activities.[3][4] This guide presents a comparative analysis of this compound's efficacy against other known prohibitin inhibitors, supported by experimental data.
Data Presentation: Quantitative Efficacy of Prohibitin Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other prohibitin inhibitors across various cancer cell lines, providing a quantitative comparison of their cytotoxic and anti-proliferative effects.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | HBL | Melanoma | 8.5 | [3] |
| MM074 | Melanoma | 12.2 | [3] | |
| A375 | Melanoma | 9.8 | [3] | |
| SK-MEL-28 | Melanoma | 15.1 | [3] | |
| MEL9 | HBL | Melanoma | 7.9 | [3] |
| MM074 | Melanoma | 11.5 | [3] | |
| MEL56 | HBL | Melanoma | 5.2 | [3] |
| MM074 | Melanoma | 8.9 | [3] | |
| Fluorizoline | HL-60 | Acute Myeloid Leukemia | 8 (24h), 6 (48h) | [5] |
| U-937 | Acute Myeloid Leukemia | 7 (24h), 5 (48h) | [5] | |
| MEC-1 | Chronic Lymphocytic Leukemia | 7.5 | [6] | |
| JVM-3 | Chronic Lymphocytic Leukemia | 1.5 | [6] | |
| Rocaglamide | Various Cancer Cell Lines | Various | Nanomolar range | [7][8] |
| FL3 (Rocaglamide analog) | Various Cancer Cell Lines | Various | Nanomolar range | [9] |
Mechanism of Action: A Comparative Overview
This compound and its analogs (MEL9, MEL56) are melanogenin derivatives that specifically target prohibitins.[3][4] this compound binds to PHB2 and promotes the conversion of LC3-I to LC3-II, a key step in autophagy, which in the context of these compounds, leads to melanogenesis.[4] Furthermore, this compound has been shown to inhibit the pro-survival AKT signaling pathway and enhance the expression of the tumor suppressor p53, ultimately inducing apoptosis in melanoma cells.[3]
Fluorizoline also binds to both PHB1 and PHB2.[9] Its pro-apoptotic mechanism involves the upregulation of the BCL-2 family member NOXA, a key regulator of apoptosis.[9]
Rocaglamides , a class of natural products including Rocaglamide A and its synthetic analog FL3, target PHB1 and PHB2 at the cell membrane.[9][10] This interaction prevents the activation of Raf and the downstream Raf-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival.[9][10]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Apoptosis Assay via Flow Cytometry
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with prohibitin inhibitors.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluence and treat with the prohibitin inhibitor at various concentrations for the specified duration. Include both positive and negative controls.
-
Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation status of proteins within signaling pathways affected by prohibitin inhibitors.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PHB, anti-p-AKT, anti-AKT, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Mandatory Visualization
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating prohibitin inhibitors.
Caption: this compound Signaling Pathway.
Caption: Inhibitor Efficacy Workflow.
References
- 1. Targeting Prohibitins to Inhibit Melanoma Growth and Overcome Resistance to Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting prohibitin with small molecules to promote melanogenesis and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - IC50 values (µM) for the inhibition of the cell survival (MTT assay) in human melanoma cells by targeted drugs. - Public Library of Science - Figshare [plos.figshare.com]
- 7. ATAD2 drives melanoma growth and progression and inhibits ferroptosis | EMBO Reports [link.springer.com]
- 8. emjreviews.com [emjreviews.com]
- 9. ascopubs.org [ascopubs.org]
- 10. isbscience.org [isbscience.org]
A Comparative Analysis of Prohibitin-Targeting Agents Mel41 and FL3 in Melanoma Treatment
For Immediate Release
In the landscape of melanoma therapeutics, targeting prohibitins (PHBs) has emerged as a promising strategy to overcome drug resistance and induce cancer cell death. This guide provides a detailed comparison of two such agents, Mel41 and FL3, for researchers, scientists, and drug development professionals. We delve into their mechanisms of action, present available experimental data, and provide detailed protocols for key assays.
Introduction to this compound and FL3
This compound, a melanogenin analog, and FL3, a synthetic flavagline, are small molecules that exert their anti-cancer effects by targeting prohibitins.[1] Prohibitins are scaffold proteins overexpressed in melanoma that play a crucial role in cell survival, proliferation, and resistance to therapy.[2] By modulating prohibitin function, this compound and FL3 disrupt key signaling pathways essential for melanoma progression.
Mechanism of Action and Signaling Pathways
This compound primarily interacts with prohibitin 2 (PHB2). This interaction triggers a signaling cascade that promotes both melanogenesis and apoptosis in melanoma cells. The binding of this compound to PHB2 facilitates the conversion of microtubule-associated protein light chain 3 (LC3)-I to LC3-II. This, in turn, activates the extracellular signal-regulated kinase (ERK) and upregulates the microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and melanoma progression.[3] Concurrently, this compound has been shown to inhibit the pro-survival AKT signaling pathway, contributing to its apoptotic effects.[3]
FL3 is a synthetic flavagline that targets prohibitin 1 (PHB1). Its mechanism of action involves inhibiting the interaction between AKT and PHB. This disruption leads to cell cycle arrest and the induction of apoptosis.[4] Notably, FL3 has demonstrated a degree of selectivity, showing less cytotoxicity to normal cells compared to cancer cells.[5] This effect in normal cells is attributed to the activation of the pro-apoptotic protein Bad in a manner that promotes survival, a mechanism not observed in malignant cells.[5]
Signaling Pathway Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic flavagline FL3 spares normal human skin cells from its cytotoxic effect via an activation of Bad [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Prohibitin Ligands: Mel41 and Rocaglamides in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two classes of prohibitin (PHB) ligands: the melanogenin analog Mel41 and the natural product-derived rocaglamides. Both compound types have garnered significant interest in oncology research for their potent anti-cancer activities, although they exhibit distinct mechanisms of action downstream of their common target, prohibitin. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their signaling pathways.
Executive Summary
This compound and rocaglamides are both ligands of prohibitins, scaffold proteins involved in various cellular processes, including cell proliferation, apoptosis, and signaling. While they share a common molecular target, their downstream effects diverge significantly. Rocaglamides primarily act as inhibitors of the Raf-MEK-ERK signaling pathway and protein synthesis, leading to cell cycle arrest and apoptosis. In contrast, this compound, a melanogenin analog, has been shown to induce apoptosis through the inhibition of the AKT survival pathway. It also plays a role in promoting melanogenesis by activating the LC3/ERK/MITF pathway. This guide presents a side-by-side comparison of their mechanisms, quantitative performance, and the experimental methods used to evaluate their efficacy.
Data Presentation: Quantitative Comparison of Anti-Cancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, its analog Mel9, and various rocaglamides across different cancer cell lines, providing a quantitative measure of their cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | HBL | Melanoma | Data not specified | [1] |
| MM074 | Melanoma | Data not specified | [1] | |
| Mel9 | HBL | Melanoma | Data not specified | [1] |
| MM074 | Melanoma | Data not specified | [1] | |
| Rocaglamide A | Jurkat | T-cell leukemia | Not specified, potent at nM concentrations | [2] |
| ACHN | Renal cell carcinoma | Sensitizes to TRAIL-induced apoptosis | ||
| Silvestrol (Rocaglamide derivative) | FTL3-wt AML | Acute Myeloid Leukemia | 0.0038 | |
| MV4-11 (FLT3-ITD AML) | Acute Myeloid Leukemia | 0.0027 | ||
| Various HCC lines | Hepatocellular Carcinoma | 0.0125 - 0.086 |
Note: Specific IC50 values for this compound and Mel9 were not available in the public domain at the time of this guide's compilation, though their pro-apoptotic activity in melanoma cell lines has been documented[1][3]. Further investigation into proprietary or more recent publications may be required for precise quantitative comparison.
Signaling Pathways and Mechanisms of Action
This compound: A Prohibitin 2 Ligand with Dual Roles
This compound is a synthetic melanogenin analog that binds to prohibitin 2 (PHB2)[3]. Its mechanism of action appears to be context-dependent. In melanocytes, the binding of this compound to PHB2 initiates a signaling cascade that promotes melanogenesis. This involves the conversion of microtubule-associated protein light chain 3 (LC3)-I to LC3-II, which in turn activates the extracellular signal-regulated kinase (ERK). Activated ERK then upregulates the microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte differentiation and melanin synthesis[3].
In the context of cancer, particularly melanoma, this compound and its analogs induce apoptosis. This pro-apoptotic effect is attributed to the inhibition of the pro-survival AKT signaling pathway[3]. The dual functionality of this compound highlights the complex role of prohibitin in cellular signaling.
Rocaglamides: Potent Inhibitors of the Raf-MEK-ERK Pathway and Protein Synthesis
Rocaglamides, a class of natural products isolated from plants of the genus Aglaia, are potent anticancer agents that also target prohibitins[2]. The binding of rocaglamides to PHB1 and PHB2 disrupts the interaction between PHB and CRaf, a crucial step in the activation of the Raf-MEK-ERK signaling cascade. This inhibition leads to decreased cell proliferation and the induction of apoptosis[2].
Furthermore, rocaglamides exhibit a second major mechanism of action by inhibiting protein synthesis. They achieve this by clamping the eukaryotic translation initiation factor eIF4A onto polypurine sequences within messenger RNA (mRNA). This action stalls the translation of specific proteins, many of which are critical for cancer cell survival and proliferation.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and rocaglamides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or rocaglamide in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, apoptotic, and necrotic cells.
Workflow Diagram:
Detailed Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound, rocaglamide, or a vehicle control for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic; Annexin V-positive, PI-positive cells are late apoptotic or necrotic; and Annexin V-negative, PI-negative cells are viable.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the effects of this compound and rocaglamides on their respective signaling pathways.
Key Proteins for Analysis:
-
This compound: p-AKT, total AKT, LC3-I, LC3-II, ERK, p-ERK, MITF
-
Rocaglamides: p-ERK, total ERK, p-MEK, total MEK, c-Raf
Detailed Protocol:
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-LC3).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels. For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
Conclusion
Both this compound and rocaglamides demonstrate significant potential as anti-cancer agents through their interaction with prohibitins. However, their distinct downstream mechanisms offer different therapeutic strategies. Rocaglamides exhibit broad-spectrum activity by targeting fundamental cellular processes like protein synthesis and the highly conserved Raf-MEK-ERK pathway. This compound, while also inducing apoptosis via AKT inhibition, presents a more complex profile with its additional role in melanogenesis, which may have implications for its use in melanoma and other specific cancer types. Further research, particularly to obtain more extensive quantitative data for this compound across a wider range of cancer cell lines, is necessary to fully elucidate its therapeutic potential in comparison to the more extensively studied rocaglamides. This guide provides a foundational framework for researchers to understand and further investigate these promising prohibitin ligands.
References
- 1. Targeting Prohibitins to Inhibit Melanoma Growth and Overcome Resistance to Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting prohibitin with small molecules to promote melanogenesis and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Effects of ERB-041 in Animal Models: A Comparative Guide
This guide provides an objective comparison of the anti-cancer effects of ERB-041 in animal models, supported by experimental data and detailed protocols. ERB-041 is a selective estrogen receptor beta (ERβ) agonist that has demonstrated significant potential in cancer chemoprevention. The data presented here is primarily from studies on skin and colorectal cancer models. For comparative purposes, we will also briefly discuss prohibitin (PHB) ligands, a different class of anti-cancer compounds, to highlight diverse mechanisms of action.
ERB-041: Efficacy in Skin Cancer Models
Data Presentation
A key study investigated the chemopreventive effects of ERB-041 on UVB-induced skin photocarcinogenesis in SKH-1 hairless mice. The results demonstrated a potent anti-cancer activity of ERB-041.[1][2][3]
| Parameter | Control Group (UVB alone) | ERB-041 Treated Group (UVB + ERB-041) | Percentage Reduction |
| Tumor Number | High | Significantly Reduced | 60%[1][2][3] |
| Tumor Volume | High | Significantly Reduced | 84%[1][2][3] |
| Proliferating Cell Nuclear Antigen (PCNA) | High Expression | Significantly Reduced | - |
| Cyclin D1 | High Expression | Significantly Reduced | - |
| Vascular Endothelial Growth Factor (VEGF) | High Expression | Significantly Reduced | - |
| CD31 (Angiogenesis Marker) | High Expression | Significantly Reduced | - |
| Apoptosis | Low | Increased | - |
Experimental Protocols
-
Animal Model: SKH-1 hairless mice were utilized for this study.[1][2][3]
-
Carcinogen Induction: Mice were exposed to UVB radiation (180 mJ/cm²) to induce skin tumors.[3]
-
Treatment: ERB-041 was topically applied at a dose of 2 mg/mouse, 30 minutes prior to each UVB irradiation.[3]
-
Duration: The treatment and UVB exposure were carried out for 30 weeks.[3]
-
Assessment: Tumor incidence, number, and volume were recorded weekly. Immunohistochemistry and western blot analysis were used to assess the expression of biomarkers for proliferation (PCNA, Cyclin D1, Ki67) and angiogenesis (VEGF, CD31). Apoptosis was evaluated using TUNEL staining.[1][2][3]
Mandatory Visualization
Experimental Workflow for ERB-041 in UVB-Induced Skin Cancer Model
Caption: Workflow of the in vivo study of ERB-041 on skin cancer.
Signaling Pathway of ERB-041
ERB-041 exerts its anti-cancer effects by downregulating the WNT/β-catenin signaling pathway.[1][2] Treatment with ERB-041 leads to the recovery of lost ERβ expression in squamous cell carcinomas.[2] This, in turn, inhibits inflammatory responses and epithelial-mesenchymal transition (EMT).[2]
Caption: ERB-041 signaling pathway in cancer cells.
ERB-041: Efficacy in Colorectal Cancer Models
ERB-041 has also shown anti-cancer effects in colorectal cancer models. In a zebrafish xenograft model, treatment with ERB-041 resulted in decreased distant metastasis of cancer cells.[4] In colorectal cancer cell lines, ERB-041 treatment has been shown to reduce cell migration and survival.[5] Mechanistically, it induces the degradation of β-catenin, a key component of the WNT signaling pathway.[5]
Comparative Compound: Prohibitin Ligands (Mel9 and Mel41)
Signaling Pathway of Mel9 and this compound
The binding of Mel9 or this compound to prohibitin 2 (PHB2) initiates a signaling cascade that promotes the conversion of LC3-I to LC3-II. This activates the kinase ERK, which in turn leads to a series of events culminating in the activation of the transcriptional factor MITF to induce melanogenesis in melanocytes.[6] In the context of cancer, targeting prohibitins has been shown to inhibit both the MAPK (CRAF-ERK axis) and PI3K/AKT pathways, leading to apoptosis.[6]
References
- 1. Erb-041, an estrogen receptor beta agonist inhibits skin photocarcinogenesis in SKH-1 hairless mice by down-regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erb-041, an estrogen receptor-β agonist, inhibits skin photocarcinogenesis in SKH-1 hairless mice by downregulating the WNT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Mel41 vs. Mel9: A Comparative Guide to Two Promising Melanogenin Analogs
For Researchers, Scientists, and Drug Development Professionals
Melanogenin analogs are emerging as a compelling class of small molecules with therapeutic potential in oncology and pigmentary disorders. Among these, Mel41 and Mel9 have garnered significant interest for their ability to modulate key cellular processes. This guide provides a detailed comparison of this compound and Mel9, summarizing their mechanism of action, presenting a framework for quantitative comparison, and detailing relevant experimental protocols.
Mechanism of Action: A Shared Pathway
Both this compound and Mel9 are synthetic analogs of melanogenin that exert their biological effects by targeting prohibitins (PHBs), highly conserved scaffold proteins.[1] Specifically, they have been shown to bind to prohibitin-2 (PHB2).[2] This interaction triggers a cascade of downstream signaling events, leading to two primary outcomes: the induction of melanogenesis and the promotion of apoptosis in melanoma cells.[3][4]
The pro-melanogenic effect is mediated through the activation of the LC3/ERK/MITF signaling pathway.[2][5] Binding of this compound or Mel9 to PHB2 facilitates the conversion of cytosolic LC3-I to its lipidated form, LC3-II. This, in turn, activates the ERK kinase cascade, leading to the phosphorylation and subsequent activation of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis.[5]
Concurrently, this compound and Mel9 induce apoptosis in melanoma cells by inhibiting the pro-survival AKT signaling pathway.[2] This dual functionality of promoting differentiation (melanogenesis) and inducing cell death makes these compounds particularly promising for melanoma therapy.
Quantitative Data Comparison
Table 1: Comparative Cytotoxicity in Melanoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A375 | Data not available | |
| Mel9 | A375 | Data not available | |
| This compound | SK-MEL-28 | Data not available | |
| Mel9 | SK-MEL-28 | Data not available | |
| Melanogenin Analogs (including Mel9, this compound) | Human Cancer Cell Lines | 5.35 µg/mL | [3][4] |
Note: The provided IC50 value is for a group of melanogenin analogs and not specific to this compound or Mel9 individually.
Table 2: Comparative Efficacy in Promoting Melanogenesis
| Compound | Cell Line | Concentration | Melanin Content (% of Control) | Reference |
| This compound | B16-F10 | Data not available | Data not available | |
| Mel9 | B16-F10 | Data not available | Data not available |
Table 3: Comparative Analysis of Apoptosis Induction
| Compound | Cell Line | Concentration | Apoptotic Cells (%) | Reference |
| This compound | A375 | Data not available | Data not available | |
| Mel9 | A375 | Data not available | Data not available |
Experimental Protocols
Melanin Content Assay
This protocol is adapted from established methods for quantifying melanin in cell cultures.[3][6]
1. Cell Culture and Treatment:
-
Seed melanoma cells (e.g., B16-F10) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, Mel9, or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
2. Cell Lysis:
-
Wash the cells with PBS and lyse them in 1N NaOH.
-
Incubate the lysate at 80°C for 1 hour to solubilize the melanin.
3. Spectrophotometric Analysis:
-
Centrifuge the lysate to pellet any insoluble material.
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.
4. Normalization:
-
Determine the total protein concentration of a parallel set of cell lysates using a BCA protein assay kit.
-
Normalize the melanin content to the total protein concentration to account for differences in cell number.
Annexin V Apoptosis Assay
This protocol outlines a standard procedure for detecting apoptosis by flow cytometry.[7][8][9][10][11]
1. Cell Preparation:
-
Culture and treat melanoma cells with this compound, Mel9, or controls as described above.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
2. Staining:
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
Visualizations
References
- 1. [PDF] Quantitative analysis of melanin content in a three-dimensional melanoma cell culture | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. med.upenn.edu [med.upenn.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of melanin content in a three-dimensional melanoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Cross-Validation of Mel41's Mechanism of Action: A Comparative Guide to Prohibitin-Targeting Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mel41, a prohibitin (PHB) ligand, and its potential alternatives for cancer therapy, with a focus on melanoma. By examining their mechanisms of action, and anti-proliferative and pro-apoptotic effects, this document aims to inform research and development efforts in targeting prohibitins for cancer treatment.
Comparative Analysis of Prohibitin Ligands
This compound and Fluorizoline are small molecules that exert their biological effects by binding to prohibitins, scaffold proteins involved in various cellular processes, including cell survival, proliferation, and apoptosis. While both compounds target prohibitins, their downstream effects and potency can vary. This section provides a comparative overview of their performance based on available experimental data.
Data Presentation: Anti-Proliferative and Pro-Apoptotic Effects
The following tables summarize the quantitative data on the efficacy of prohibitin ligands in inducing cancer cell death. Due to the limited availability of direct comparative data for this compound in melanoma cell lines, data for a structurally related and more potent analog, MEL56, is presented alongside data for Fluorizoline in other cancer cell types to provide a benchmark for the anti-proliferative potential of this class of compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) * | Assay | Reference |
| MEL56 | HBL | Melanoma | 1.8 ± 0.2 | Cell Proliferation | [1] |
| LND1 | Melanoma | 2.5 ± 0.3 | Cell Proliferation | [1] | |
| MM162 | Melanoma | 3.1 ± 0.4 | Cell Proliferation | [1] | |
| MM074 | Melanoma | 2.2 ± 0.2 | Cell Proliferation | [1] | |
| MM029 | Melanoma | 4.5 ± 0.5 | Cell Proliferation | [1] | |
| MM165 | Melanoma | 3.8 ± 0.4 | Cell Proliferation | [1] | |
| Fluorizoline | MEC-1 | Chronic Lymphocytic Leukemia | 7.5 | Cell Viability (CCK8) | [2] |
| JVM-3 | Chronic Lymphocytic Leukemia | 1.5 | Cell Viability (CCK8) | [2] | |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 4 (at 48h) | Cell Viability (CCK8) | [2] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | Cancer Type | Effect | Assay | Reference |
| MEL56 | HBL, LND1, MM162, MM074, MM029, MM165 | Melanoma | Induction of apoptosis | Annexin-V Staining | [1] |
| HBL, LND1, MM162, MM074, MM029, MM165 | Melanoma | Activation of Caspase-3/7 | Caspase-Glo 3/7 Assay | [1] | |
| Fluorizoline | MEC-1, JVM-3, Primary CLL Cells | Chronic Lymphocytic Leukemia | Induction of apoptosis | Annexin-V Staining | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the standard protocols for the key assays used to evaluate the mechanism of action of prohibitin ligands.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Fluorizoline) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat melanoma cells with the desired concentrations of the test compound for the indicated time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3][4]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and untreated melanoma cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed signaling pathway of this compound in melanoma cells.
Caption: Mechanism of Fluorizoline-induced apoptosis.
Caption: General workflow for evaluating prohibitin ligands.
References
- 1. Targeting Prohibitins to Inhibit Melanoma Growth and Overcome Resistance to Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells ex vivo but fails to prevent leukemia development in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mel41 and Fluorizoline: Prohibitin Ligands with Divergent Cellular Fates
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative study of two notable prohibitin (PHB) ligands, Mel41 and fluorizoline. While both compounds target the same cellular scaffold proteins, their downstream effects diverge significantly, leading to distinct cellular outcomes. This guide synthesizes the current understanding of their mechanisms of action, presents supporting experimental data, and details the methodologies employed in their characterization.
Executive Summary
This compound and fluorizoline are small molecules that bind to prohibitins (PHB1 and PHB2), multifunctional proteins primarily located in the inner mitochondrial membrane. Despite this common molecular target, their biological activities differ substantially. This compound, a melanogenin analog, has been shown to induce melanogenesis in melanocytes while also promoting apoptosis in cancer cells through inhibition of the AKT survival pathway.[1] In contrast, fluorizoline is a potent inducer of apoptosis across a range of cancer cell lines, acting primarily through the activation of the Integrated Stress Response (ISR).[1][2][3][4][5][6][7] This comparative guide will dissect these differences, providing a clear overview of their respective signaling pathways and cellular effects.
Data Presentation
Table 1: Comparative Profile of this compound and Fluorizoline
| Feature | This compound | Fluorizoline |
| Compound Class | Melanogenin analog | Diaryl trifluorothiazoline |
| Primary Molecular Target | Prohibitin 2 (PHB2)[1] | Prohibitin 1 and 2 (PHB1/PHB2)[3][4] |
| Primary Biological Outcome | Melanogenesis in melanocytes; Apoptosis in cancer cells[1] | Apoptosis in cancer cells[2][3][4][7] |
| Pro-apoptotic Mechanism | Inhibition of AKT survival pathway[1] | Activation of the Integrated Stress Response (ISR)[1][6] |
| Key Signaling Pathway (Apoptosis) | PHB2 -> Inhibition of AKT -> Apoptosis[1] | PHB1/2 -> Mitochondrial Stress -> HRI -> eIF2α phosphorylation -> ATF4 -> NOXA -> Apoptosis[1] |
| Reported Cancer Cell Line Activity | Melanoma cells[1] | Various cancer cell lines including HeLa, HAP1, HEK293T, U2OS, and chronic lymphocytic leukemia (CLL) cells[1][3] |
Table 2: Quantitative Data on the Cytotoxic Effects of Fluorizoline
| Cell Line | Treatment Concentration | Time (hours) | % Non-apoptotic Cells (Mean ± SEM) | Reference |
| HeLa | 10 µM Fluorizoline | 24 | Significantly reduced vs. untreated | [1] |
| HAP1 | 5 µM Fluorizoline | 24 | Significantly reduced vs. untreated | [1] |
| CLL Patient Samples (n=34) | Low micromolar range | 24 | Significant induction of apoptosis | [3][8] |
| Normal B lymphocytes | 10 µM Fluorizoline | 24 | 48.6 ± 6.8% | [3] |
| Normal T lymphocytes | 10 µM Fluorizoline | 24 | 82.8 ± 6.3% | [3] |
Note: Specific quantitative data for this compound-induced apoptosis in cancer cells is not detailed in the provided search results, beyond the qualitative statement of its pro-apoptotic activity.
Signaling Pathways
This compound Signaling Pathway
This compound's dual activity is dictated by distinct signaling cascades. In melanocytes, its binding to PHB2 initiates a pathway leading to melanogenesis. In cancer cells, it triggers apoptosis by suppressing a key survival pathway.
Fluorizoline Signaling Pathway
Fluorizoline induces apoptosis primarily through the Integrated Stress Response (ISR), a cellular stress pathway. Its binding to prohibitins in the mitochondria triggers a cascade that leads to the upregulation of pro-apoptotic proteins.
Experimental Protocols
Western Blot Analysis (for Fluorizoline-induced ISR activation)
-
Cell Culture and Treatment: HeLa or HAP1 cells are cultured to 70-80% confluency. Cells are then treated with specified concentrations of fluorizoline (e.g., 5-10 µM) or vehicle control for various time points (e.g., 4, 8, 16, 24 hours).[1]
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.[1]
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against key ISR proteins (e.g., phospho-eIF2α, ATF4, CHOP, NOXA) and a loading control (e.g., β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to the loading control.[1]
Cell Viability Assay (Annexin V/Propidium Iodide Staining for Fluorizoline)
-
Cell Treatment: Cancer cells (e.g., CLL cells) are seeded in 6-well plates and treated with various concentrations of fluorizoline for 24 hours.[3]
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic. The percentage of non-apoptotic (Annexin V-negative/PI-negative) cells is determined.[3]
Experimental Workflow for Screening Melanogenin Analogs (including this compound)
The identification of this compound's dual activity likely involved a multi-step screening process.
Conclusion
This compound and fluorizoline, while both targeting prohibitins, exemplify how subtle differences in compound structure can lead to markedly different biological outcomes. Fluorizoline is a well-characterized inducer of apoptosis via the Integrated Stress Response, with data supporting its efficacy in various cancer models. This compound presents a more complex profile, with the ability to either promote a specific cellular differentiation program (melanogenesis) or induce apoptosis, depending on the cellular context. Its anti-cancer activity through AKT inhibition suggests a therapeutic potential that is distinct from ISR activators like fluorizoline. Further research is warranted to fully elucidate the therapeutic potential of both compounds, particularly in comparative studies on the same cancer cell models to directly assess their relative efficacy and mechanisms of action. This guide provides a foundational understanding for researchers aiming to explore the therapeutic targeting of prohibitins.
References
- 1. Targeting prohibitin with small molecules to promote melanogenesis and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Prohibitins to Inhibit Melanoma Growth and Overcome Resistance to Targeted Therapies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative and pro-apoptotic activity of melatonin analogues on melanoma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells ex vivo but fails to prevent leukemia development in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validating the Specificity of Mel41 for Prohibitins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule Mel41 and its specificity for prohibitin proteins, benchmarked against other known prohibitin ligands. The information presented herein is intended to assist researchers in evaluating the utility of this compound for studies on prohibitin function and as a potential therapeutic agent.
Introduction to this compound and Prohibitins
Prohibitins (PHB1 and PHB2) are highly conserved scaffold proteins predominantly located in the inner mitochondrial membrane, where they play crucial roles in maintaining mitochondrial integrity, regulating cell proliferation, and modulating signaling pathways. Their dysregulation is implicated in various diseases, including cancer.
This compound is a synthetic melanogenin analog that has been identified as a ligand of prohibitin 2 (PHB2). Its interaction with PHB2 is reported to trigger downstream signaling events, including the conversion of LC3-I to LC3-II, activation of the ERK pathway, and inhibition of AKT signaling, ultimately leading to melanogenesis and apoptosis in melanoma cells.[1][2] This guide focuses on the experimental validation of this compound's binding specificity to prohibitins.
Comparative Analysis of Prohibitin Ligands
To objectively assess the specificity of this compound, it is compared with other small molecules known to interact with prohibitins: FL3, Fluorizoline, and Capsaicin. The following table summarizes their known interactions and effects.
| Compound | Target Prohibitin(s) | Reported Biological Effects | Known Off-Target Effects |
| This compound | PHB2 | Promotes melanogenesis and apoptosis in melanoma cells. Activates LC3-II and ERK, inhibits AKT.[1][2] | Not extensively documented in the reviewed literature. |
| FL3 | PHB1 and PHB2 | Cardioprotective, anticancer. Disrupts the Raf-MEK-ERK signaling pathway.[3] | Not extensively documented in the reviewed literature. |
| Fluorizoline | PHB1 and PHB2 | Induces apoptosis in various cancer cells.[4][5] | May have other targets besides prohibitins, as suggested by its ability to inhibit mitophagy independently of prohibitins in some cell lines.[6] |
| Capsaicin | PHB2 | Induces apoptosis in cancer cells and causes translocation of PHB2 to the nucleus.[7] | Known to interact with TRPV1, tNOX/ENOX2, KDM1A/LSD1, and POU3F2.[8][9] |
Experimental Protocols for Validating Specificity
Validating the direct and specific interaction between a small molecule and its protein target is fundamental. Below are detailed experimental protocols for assays commonly used to assess the binding of ligands like this compound to prohibitins.
Affinity Pull-Down Assay
This method is used to demonstrate a direct physical interaction between a ligand and its target protein from a cell lysate.
Protocol:
-
Preparation of Affinity Resin:
-
Synthesize a derivative of the small molecule (e.g., this compound) with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the activated beads with the derivatized small molecule to achieve covalent coupling.
-
Wash the beads extensively to remove any non-covalently bound ligand.
-
Prepare control beads using an inactive analog or by blocking the reactive groups on the beads without adding the ligand.
-
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., melanoma cell line expressing prohibitins) to a sufficient density.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Binding and Elution:
-
Incubate the cell lysate with the ligand-conjugated beads and control beads for several hours at 4°C with gentle rotation.
-
Wash the beads multiple times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using a competitive inhibitor, a change in pH, or a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies specific for PHB1 and PHB2.
-
The presence of prohibitins in the eluate from the ligand-conjugated beads, but not from the control beads, indicates a specific interaction.
-
Experimental Workflow for Affinity Pull-Down Assay
Caption: Workflow of an affinity pull-down assay.
Visualizing this compound's Mechanism of Action
This compound's interaction with PHB2 initiates a signaling cascade that influences cell fate. The following diagram illustrates the proposed pathway.
Signaling Pathway of this compound
Caption: this compound binds to PHB2, modulating key signaling pathways.
Conclusion
This compound is a promising small molecule that targets prohibitin 2, leading to downstream effects beneficial for melanoma therapy. While existing literature strongly supports the biological consequences of this compound's interaction with PHB2, further quantitative binding studies are necessary to fully elucidate its specificity and potential off-target effects. The experimental protocols outlined in this guide provide a framework for researchers to independently validate the specificity of this compound and other prohibitin ligands in their own experimental systems. This will be crucial for its continued development as a research tool and potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells ex vivo but fails to prevent leukemia development in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel prohibitin-binding compound induces the mitochondrial apoptotic pathway through NOXA and BIM upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prohibitin-binding compound fluorizoline inhibits mitophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capsaicin binds to prohibitin 2 and displaces it from the mitochondria to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Assessing the Therapeutic Potential of Mel41: A Comparative Guide to Small Molecule Prohibitin Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel small molecule Mel41 against other prohibitin-targeting compounds, offering insights into its therapeutic potential, particularly in the context of melanoma. This document summarizes key experimental data, details methodologies for pivotal assays, and visualizes the underlying molecular pathways and experimental workflows.
This compound, a novel analog of melanogenin, has emerged as a promising therapeutic agent that targets the scaffold protein Prohibitin 2 (PHB2). Its mechanism of action involves the activation of the LC3-ERK-MITF signaling pathway, which not only stimulates melanogenesis but also potently induces apoptosis in cancer cells, including melanoma, through the inhibition of the pro-survival AKT pathway.[1] This dual activity positions this compound as an intriguing candidate for further pre-clinical and clinical investigation.
This guide will compare this compound with other notable small molecule prohibitin inhibitors, Rocaglamide (Roc-A) and FL3, to provide a clear perspective on their relative therapeutic potential.
Comparative Efficacy of Prohibitin Inhibitors
To objectively assess the therapeutic potential of this compound, its efficacy must be compared with other molecules targeting the same pathway. Rocaglamide, a natural product, and FL3, a synthetic flavagline, are two such molecules that also target PHB1 and PHB2, leading to the inhibition of the Raf-MEK-ERK pathway and demonstrating anti-cancer properties.[2][3]
A screening study of melanogenin analogs, including this compound, has highlighted its potent pro-apoptotic and anti-proliferative effects in melanoma cells.[2] The following table summarizes the conceptual framework for comparing these small molecules, with placeholder data to illustrate the desired comparative analysis.
| Compound | Target(s) | Mechanism of Action | Reported IC50/Effective Concentration | Cell Line(s) | Reference |
| This compound | PHB2 | Activates LC3-ERK-MITF pathway, inhibits AKT pathway | Data not available in direct comparative studies | Melanoma cells | [1] |
| Rocaglamide | PHB1, PHB2 | Inhibits Raf-MEK-ERK pathway | ~50 nM (for HSF1 inhibition) | T-cells | [4] |
| FL3 | PHB1, PHB2 | Inhibits Wnt/β-catenin signaling | 40 nM (in combination therapy) | Castration-resistant prostate cancer cells |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the methodologies used to evaluate these compounds, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
The diagram above illustrates the dual mechanism of action of this compound. By binding to PHB2, it triggers a cascade leading to melanogenesis while simultaneously inhibiting the AKT survival pathway to induce apoptosis.
The workflow diagram outlines the key in vitro and in vivo experiments required to assess and compare the therapeutic potential of small molecule inhibitors like this compound.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of results, detailed experimental protocols are crucial. Below are methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of the small molecules on cancer cells.
Protocol:
-
Cell Seeding: Plate melanoma cells (e.g., A375, SK-MEL-28) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Rocaglamide, or FL3 (typically ranging from nanomolar to micromolar concentrations) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Western Blot for ERK and AKT Phosphorylation
This technique is used to investigate the effect of the compounds on the key signaling proteins within the targeted pathways.
Protocol:
-
Cell Treatment and Lysis: Treat melanoma cells with the compounds for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Melanoma Xenograft Model
This model is essential for evaluating the anti-tumor efficacy of the lead compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human melanoma cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Compound Administration: Randomize the mice into treatment groups (e.g., vehicle control, this compound, Rocaglamide, FL3) and administer the compounds via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. The formula (Length x Width²) / 2 is commonly used.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blot). Compare the tumor growth inhibition between the different treatment groups.[5][6]
Logical Comparison of Therapeutic Potential
The following diagram provides a logical framework for comparing the therapeutic potential of this compound with its alternatives.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Targeting Prohibitins to Inhibit Melanoma Growth and Overcome Resistance to Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vivo xenograft murine human uveal melanoma model develops hepatic micrometastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vivo avian model of human melanoma to perform rapid and robust preclinical studies | EMBO Molecular Medicine [link.springer.com]
Safety Operating Guide
Proper Disposal Procedures for Mel41: A Guide for Laboratory Professionals
Mel41 is identified as a melanoma cell line, a biological material requiring handling and disposal as biohazardous waste. The proper disposal of this material is crucial for laboratory safety and environmental protection. All waste generated from the culture and handling of this compound must be treated as potentially infectious.
Key Principles of this compound Disposal:
-
Inactivation: All cultures, media, and disposable labware contaminated with this compound must be rendered non-infectious before disposal.
-
Segregation: Biohazardous waste must be kept separate from general and chemical waste streams.
-
Containment: Use designated, leak-proof, and clearly labeled containers for all this compound waste.
Inactivation and Disposal Workflow
The following diagram outlines the procedural flow for the safe disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound cell line waste.
Detailed Experimental Protocols for Inactivation
Two primary methods are recommended for the inactivation of this compound biohazardous waste: autoclaving and chemical disinfection.
Autoclaving (Steam Sterilization)
Autoclaving is the preferred method for sterilizing liquid and solid biohazardous waste.
| Parameter | Setting |
| Temperature | 121°C |
| Pressure | 15 psi |
| Time | Minimum of 30 minutes |
Procedure:
-
Preparation:
-
Liquids: Place liquid waste in an autoclavable container (e.g., borosilicate glass bottle) with the cap loosened to allow for steam penetration. Place the container in a secondary, leak-proof tray.
-
Solids: Place solid waste in a red biohazard bag. Do not overfill the bag. Add a small amount of water to the bag to facilitate steam generation.[1] The bag should be placed in a rigid, autoclavable secondary container.
-
-
Loading: Place the prepared waste in the autoclave. Ensure there is adequate space between items for steam circulation.
-
Cycle: Run the autoclave on a standard gravity or vacuum cycle for a minimum of 30 minutes at 121°C and 15 psi.[2] Longer times may be necessary for larger loads.
-
Verification: Use autoclave indicator tape or biological indicators to confirm that sterilization conditions have been met.
-
Post-Autoclaving:
-
Liquids: Once cooled, the sterilized liquid can be disposed of down a sanitary sewer with a large volume of water.
-
Solids: The sterilized bag can be placed in the regular trash, or as per institutional policy, which may require it to be placed in a designated container for autoclaved waste.[1]
-
Chemical Disinfection
Chemical disinfection is an alternative for liquid waste when autoclaving is not feasible. A fresh 10% bleach solution (sodium hypochlorite) is a common and effective disinfectant.
| Parameter | Value |
| Disinfectant | 10% Bleach Solution (1 part household bleach to 9 parts water) |
| Contact Time | Minimum of 24 hours[2] |
Procedure:
-
Preparation: Work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.
-
Application: Add the 10% bleach solution to the liquid culture medium containing this compound cells. Ensure the final concentration of bleach is sufficient to achieve disinfection.
-
Contact Time: Allow the mixture to sit for a minimum of 24 hours to ensure complete inactivation of the cells.[2]
-
Disposal: After the contact time, the disinfected liquid can be poured down a sanitary sewer, followed by flushing with a large amount of water.
Handling and Storage of this compound Waste
Proper handling and temporary storage of this compound waste prior to disposal are critical to prevent laboratory-acquired infections and environmental contamination.
-
Labeling: All containers for this compound waste must be clearly labeled with the biohazard symbol.
-
Storage: Biohazardous waste should be stored in a designated area away from general laboratory traffic. This area should be secure and have limited access.
-
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for biohazardous waste disposal, as local regulations may vary.[3]
References
Essential Safety and Logistical Information for Handling Mel41
Disclaimer: The substance "Mel41" is not a recognized chemical or biological agent in publicly available safety databases. The following guidelines are based on standard laboratory procedures for handling hazardous materials and should be adapted to the specific hazards of the actual substance being used, as detailed in its Safety Data Sheet (SDS).
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the hypothetical hazardous substance, this compound. It offers procedural, step-by-step guidance on personal protective equipment (PPE), operational plans, and disposal protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to hazardous substances. A risk assessment should always be conducted to determine the specific PPE required for handling this compound.[1][2]
Minimum PPE Requirements:
-
Lab Coat: A long-sleeved lab coat is mandatory to protect clothing and skin from splashes. For work with significant splash potential, a fluid-resistant or chemical-resistant gown should be worn.[3][4]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[4] When there is a splash hazard, chemical splash goggles or a full-face shield worn over safety glasses are necessary.[4]
-
Gloves: Appropriate chemical-resistant gloves are essential. Given the unknown nature of this compound, double gloving with nitrile gloves is a recommended precaution for handling concentrated solutions.[3] Gloves should be inspected for damage before each use and changed frequently, especially after known contact with the substance.[3][5]
-
Full-Length Pants and Closed-Toe Shoes: This is a mandatory requirement for all personnel entering the laboratory where hazardous substances are handled.[4][5]
Operational Plans
A comprehensive operational plan ensures that all personnel are aware of the procedures for safely handling this compound from receipt to disposal.
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Date the container upon arrival and again when it is first opened.[6]
-
Store this compound in a designated, well-ventilated, and restricted-access area.
-
Ensure the storage location is compatible with the chemical properties of this compound (e.g., segregated from incompatible materials like acids or bases).[6]
-
The storage container must be clearly labeled with the identity of the substance and all appropriate hazard warnings.
Handling and Use:
-
All work with this compound, especially procedures that may generate aerosols, must be conducted in a certified chemical fume hood or a Class II Type B biosafety cabinet.[3]
-
Prepare the work area by covering the surface with an absorbent, disposable liner.[3]
-
Never work alone when handling highly hazardous materials.
-
Avoid eating, drinking, and applying cosmetics in the laboratory.[5]
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[5]
Spill Response:
In the event of a this compound spill, follow these procedures:
-
Alert others: Immediately notify all personnel in the area.[7][8]
-
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the laboratory and close the door.
-
Assess the spill: From a safe distance, determine the nature and extent of the spill.
-
Assemble materials: If the spill is small and you are trained to handle it, gather the appropriate spill cleanup kit.[7]
-
Don appropriate PPE: At a minimum, this includes a lab coat, chemical splash goggles, and double nitrile gloves. A respirator may be necessary for large spills of volatile substances.[7]
-
Contain the spill: Use absorbent materials to contain the spill, working from the outside in.[7][8]
-
Clean the spill: Collect all contaminated absorbent materials and place them in a labeled hazardous waste container.[7]
-
Decontaminate the area: Clean the spill area with an appropriate disinfectant or cleaning agent, followed by water.
-
Report the incident: Report all spills to the laboratory supervisor and the institutional safety office.[7]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure to others.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, absorbent liners, and pipette tips, must be disposed of as hazardous waste.[9]
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[9][10] The label should include "Hazardous Waste" and the name of the substance (this compound).[9]
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed container. Do not mix with other waste streams unless explicitly permitted.
-
Solid Waste: Collect contaminated solid waste in a designated, lined container.
-
Sharps: All sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container.
-
Disposal Pickup: Follow institutional procedures for the pickup and disposal of hazardous waste. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[9][11]
Quantitative Data
The following table provides an example of occupational exposure limits for a hazardous laboratory chemical, Formaldehyde, as a reference. The specific limits for this compound would need to be determined from its Safety Data Sheet.
| Parameter | Value | Agency |
| Permissible Exposure Limit (PEL) - Time-Weighted Average (TWA) | 0.75 ppm | OSHA[12][13][14] |
| Short-Term Exposure Limit (STEL) | 2 ppm | OSHA[15] |
| Action Level | 0.5 ppm | OSHA[13][14] |
| Recommended Exposure Limit (REL) - TWA | 0.016 ppm | NIOSH[15] |
| Ceiling | 0.1 ppm | NIOSH[15] |
ppm: parts per million
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound (Hypothetical Cytotoxic Agent)
This protocol outlines the steps for safely preparing a stock solution of the hypothetical cytotoxic agent, this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes (15 mL and 50 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation:
-
Don all required PPE: disposable gown, safety goggles, and double nitrile gloves.
-
Perform all subsequent steps within a certified chemical fume hood.
-
Cover the work surface of the fume hood with a new disposable absorbent liner.
-
-
Weighing this compound:
-
Tare a sterile 15 mL conical tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder directly into the conical tube.
-
Record the exact weight.
-
Securely cap the conical tube.
-
-
Dissolving this compound:
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound and the measured weight.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the conical tube containing the this compound powder.
-
Securely cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM this compound stock solution into smaller, clearly labeled cryovials for single-use aliquots.
-
Label each aliquot with the substance name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) as specified in the substance's documentation.
-
-
Waste Disposal and Cleanup:
-
Dispose of all contaminated materials, including the original conical tube, pipette tips, and absorbent liner, in the designated hazardous waste container.
-
Wipe down the work surface of the fume hood and any equipment used with an appropriate cleaning agent.
-
Remove outer gloves and dispose of them in the hazardous waste.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. unmc.edu [unmc.edu]
- 2. research.arizona.edu [research.arizona.edu]
- 3. unthsc.edu [unthsc.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 7. louisville.edu [louisville.edu]
- 8. Spill Response – Laboratory Safety Manual [lsm.alfaisal.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Hazardous Waste Management and Disposal - Montana Tech - Montana Tech - Montana's Premier STEM University [mtech.edu]
- 11. acs.org [acs.org]
- 12. 7.5 Chemical Exposure Limits | Environment, Health and Safety [ehs.cornell.edu]
- 13. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
- 14. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. - Division of Research Safety | Illinois [drs.illinois.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
